Ki16198
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJBROTJWPHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ki16198: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, LPA₁ and LPA₃. As a methyl ester prodrug of Ki16425, it exhibits enhanced oral bioavailability, making it a valuable tool for in vivo studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor selectivity, impact on downstream signaling pathways, and its application in cancer research, particularly in inhibiting cell migration and invasion. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: LPA₁ and LPA₃ Receptor Antagonism
This compound functions as a competitive antagonist at two of the high-affinity G protein-coupled receptors for lysophosphatidic acid: LPA₁ and LPA₃.[1][2][3] By binding to these receptors, this compound blocks the binding of the endogenous ligand LPA, thereby inhibiting the initiation of downstream intracellular signaling cascades that are normally triggered by LPA. This antagonistic action has been shown to effectively suppress various cellular processes stimulated by LPA, including cell migration, invasion, and proliferation, particularly in the context of cancer.[1][4] Notably, this compound shows weaker inhibitory activity at the LPA₂ receptor and has no significant activity at LPA₄, LPA₅, or LPA₆ receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the inhibitory activity of this compound.
Table 1: Receptor Binding Affinity and Inhibitory Constants
| Compound | Target Receptor | Parameter | Value (µM) | Cell Line/System | Reference |
| This compound | LPA₁ | Kᵢ | 0.34 | RH7777 cells | |
| This compound | LPA₃ | Kᵢ | 0.93 | RH7777 cells |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Assay | LPA Concentration | This compound Concentration | Effect | Reference |
| YAPC-PD | Migration | 1 µM | 10 µM | Inhibition | |
| YAPC-PD | Invasion | 1 µM | 10 µM | Inhibition | |
| Panc-1 | Invasion | 1 µM | 10 µM | Inhibition | |
| CFPAC-1 | Invasion | 1 µM | 10 µM | Inhibition | |
| BxPC-3 | Invasion | 1 µM | 10 µM | Inhibition | |
| YAPC-PD | proMMP-9 Expression | 1 µM | 10 µM | Significant decrease |
Signaling Pathways Modulated by this compound
LPA receptors, including LPA₁ and LPA₃, couple to various heterotrimeric G proteins, primarily Gi/o, Gq/11, and G₁₂/₁₃. Activation of these G proteins by LPA initiates a complex network of downstream signaling pathways that regulate key cellular functions. By blocking LPA binding, this compound effectively inhibits these signaling cascades.
Gq/11-PLC-IP₃-Ca²⁺ Pathway
LPA binding to LPA₁ and LPA₃ activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key second messenger in many cellular processes. This compound inhibits this LPA-induced calcium mobilization.
Figure 1. this compound inhibits the LPA-induced Gq/11-PLC-IP₃-Ca²⁺ signaling pathway.
Gi/o-PI3K/Akt and MAPK/ERK Pathways
Upon activation by LPA, LPA₁ and LPA₃ can also couple to Gi/o proteins. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) signaling pathways. These pathways are crucial for cell survival, proliferation, and growth. This compound's antagonism of LPA₁/₃ attenuates the activation of these pro-survival and proliferative signals.
Figure 2. this compound blocks LPA-mediated activation of PI3K/Akt and MAPK/ERK pathways.
G₁₂/₁₃-Rho-ROCK Pathway and Cell Migration
The G₁₂/₁₃-Rho-ROCK pathway is centrally involved in regulating the actin cytoskeleton, which is essential for cell migration and invasion. LPA binding to LPA₁ and LPA₃ activates G₁₂/₁₃, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which promotes stress fiber formation and focal adhesion assembly, driving cell motility. This compound's inhibition of this pathway is a key mechanism by which it reduces cancer cell migration and invasion. A downstream effect of this pathway is the increased production of matrix metalloproteinases (MMPs), such as MMP-9, which degrade the extracellular matrix and facilitate invasion.
Figure 3. this compound's role in inhibiting the G₁₂/₁₃-Rho-ROCK pathway to reduce cell motility.
Experimental Protocols
Inositol Phosphate Production Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the antagonistic effect of this compound on Gq/11-coupled LPA receptors.
Protocol:
-
Cell Culture and Labeling:
-
Culture RH7777 cells stably overexpressing either human LPA₁ or LPA₃ receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Plate cells in 12-well plates and grow to 80-90% confluency.
-
Label the cells by incubating overnight in inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL).
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with serum-free medium containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of LPA (e.g., 1 µM) for 30-60 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Scrape the cells and collect the lysate.
-
Separate the total inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the IPs with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the LPA-induced IP production by this compound at each concentration.
-
Determine the Kᵢ value by fitting the data to a competitive inhibition model.
-
Figure 4. Workflow for the Inositol Phosphate Production Assay.
Cell Migration and Invasion Assays (Boyden Chamber)
These assays assess the ability of this compound to inhibit the LPA-induced migration and invasion of cancer cells through a porous membrane.
Protocol:
-
Cell Preparation:
-
Culture pancreatic cancer cells (e.g., YAPC-PD, Panc-1) in RPMI-1640 medium with 10% FBS.
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
-
Assay Setup (Migration):
-
Place Boyden chamber inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add serum-free medium containing LPA (e.g., 1 µM) as a chemoattractant to the lower chamber.
-
In the upper chamber, add the cell suspension (e.g., 1 x 10⁵ cells) pre-incubated with various concentrations of this compound or vehicle.
-
-
Assay Setup (Invasion):
-
The protocol is similar to the migration assay, but the Boyden chamber inserts are pre-coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a basement membrane.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with Diff-Quik or crystal violet).
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Express the results as the number of migrated/invaded cells per field or as a percentage of the control (LPA-stimulated, no inhibitor).
-
Figure 5. Workflow for the Cell Migration and Invasion Assays.
Conclusion
This compound is a specific and orally active antagonist of LPA₁ and LPA₃ receptors. Its mechanism of action involves the direct blockade of LPA binding, leading to the inhibition of multiple downstream signaling pathways, including those mediated by Gq/11, Gi/o, and G₁₂/₁₃. This inhibitory action translates into the suppression of key cancer-related cellular processes such as migration and invasion, making this compound an invaluable pharmacological tool for studying the roles of LPA signaling in cancer progression and a potential lead compound for the development of novel anti-metastatic therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ki16198: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Overview of the Lysophosphatidic Acid Receptor Antagonist Ki16198
Abstract
This compound is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. As a methyl ester prodrug of Ki16425, it exhibits enhanced oral bioavailability, making it a valuable tool for in vivo studies. This compound has demonstrated significant efficacy in preclinical models of cancer, particularly in inhibiting tumor cell migration, invasion, and metastasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and a visualization of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Core Concepts and Mechanism of Action
This compound is a selective antagonist of two G protein-coupled receptors (GPCRs), LPA1 and LPA3, which are activated by the bioactive lipid, lysophosphatidic acid.[1][2] LPA signaling is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival.[3][4] In the context of cancer, aberrant LPA signaling is often associated with increased metastatic potential.[1]
This compound competitively blocks the binding of LPA to LPA1 and LPA3, thereby inhibiting the initiation of downstream signaling cascades. These receptors couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Inhibition of these pathways by this compound leads to a reduction in key cellular processes that drive cancer progression, such as cell migration and invasion. Notably, this compound has been shown to be particularly effective in attenuating the invasion and metastasis of pancreatic cancer cells.
Quantitative Data
The inhibitory activity of this compound against LPA1 and LPA3 has been characterized by its inhibition constant (Ki). The following table summarizes the available quantitative data for this compound.
| Target | Parameter | Value (µM) | Cell Line | Assay | Reference |
| LPA1 | Ki | 0.34 | RH7777 | Inositol Phosphate Production | |
| LPA3 | Ki | 0.93 | RH7777 | Inositol Phosphate Production |
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling pathways downstream of the LPA1 and LPA3 receptors. Upon LPA binding, these receptors activate multiple G protein families, leading to a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: LPA1/LPA3 signaling cascade inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methods described by Komachi et al. (2012) in their study on pancreatic cancer.
In Vitro Cell Invasion Assay (Modified Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Human pancreatic cancer cell lines (e.g., Panc-1, YAPC-PD)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free RPMI-1640 medium containing 0.1% Bovine Serum Albumin (BSA)
-
Lysophosphatidic Acid (LPA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cotton swabs
-
Methanol
-
Giemsa stain
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free RPMI-1640.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture pancreatic cancer cells in RPMI-1640 with 10% FBS until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free RPMI-1640 containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI-1640 containing 0.1% BSA and LPA (e.g., 1 µM) to the lower chamber of the 24-well plate.
-
In the upper chamber, add 100 µL of the cell suspension (1 x 10^5 cells).
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 30 minutes before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Giemsa stain for 20 minutes.
-
Wash the inserts with distilled water and allow them to air dry.
-
Count the number of stained cells in at least five random microscopic fields per insert.
-
Calculate the percentage of invasion relative to the control (LPA-stimulated cells without this compound).
-
Caption: Workflow for the in vitro cell invasion assay.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is often upregulated in invasive cancer cells.
Materials:
-
Conditioned medium from cell cultures
-
10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Zymogram Renaturation Buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram Development Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Culture pancreatic cancer cells in serum-free medium for 48 hours in the presence or absence of LPA and/or this compound.
-
Collect the conditioned medium and centrifuge to remove cells and debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, incubate the gel in Zymogram Renaturation Buffer for 30 minutes at room temperature with gentle agitation to remove SDS.
-
Decant the renaturation buffer and incubate the gel in Zymogram Development Buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
-
-
Quantification:
-
Scan the gel and quantify the intensity of the lytic bands using densitometry software.
-
In Vivo Pancreatic Cancer Metastasis Model
This in vivo model assesses the effect of orally administered this compound on pancreatic cancer tumorigenesis and metastasis.
Materials:
-
Male BALB/c nude mice (6 weeks old)
-
YAPC-PD human pancreatic cancer cells
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
Procedure:
-
Cell Inoculation:
-
Resuspend YAPC-PD cells in PBS at a concentration of 1 x 10^8 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) into the abdominal cavity of each mouse via the right flank on day 0.
-
-
Drug Administration:
-
Prepare a solution of this compound (1 mg in 500 µL of PBS/12.5% DMSO).
-
Administer the this compound solution orally to the treatment group of mice every day from day 0 (just before cancer cell inoculation) to day 28.
-
Administer the vehicle (500 µL of 12.5% DMSO in PBS) to the control group of mice following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of tumor growth and distress.
-
On day 28, euthanize the mice.
-
Collect ascites to measure MMP activity.
-
Determine tumor volume by weighing all visible tumor nodes.
-
Isolate liver, lung, and brain tissues to evaluate metastasis by measuring the mRNA expression of a human-specific gene (e.g., GAPDH) via quantitative real-time PCR.
-
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 and LPA3 signaling pathways in various physiological and pathological processes, particularly in the context of cancer metastasis. Its oral bioavailability makes it suitable for in vivo studies, and its selective antagonism provides a means to dissect the specific contributions of LPA1 and LPA3 to cellular behavior. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the therapeutic potential of this compound and other LPA receptor antagonists is warranted.
References
- 1. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LPA Receptor Selectivity of Ki16198
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the lysophosphatidic acid (LPA) receptor antagonist Ki16198, with a core focus on its receptor selectivity profile. This compound, the methyl ester of Ki16425, is a potent and orally active antagonist used in research to probe the physiological and pathological roles of LPA signaling, particularly in contexts such as cancer tumorigenesis and metastasis.[1] This guide synthesizes key quantitative data, details common experimental methodologies for its characterization, and visualizes its mechanism of action and selectivity.
Quantitative Selectivity Profile of this compound
This compound demonstrates marked selectivity for the LPA receptors LPA₁ and LPA₃. It is substantially less potent at the LPA₂ receptor and is considered inactive at LPA₄, LPA₅, and LPA₆.[2][3][4] This selectivity is critical for its use as a tool to dissect the specific contributions of LPA₁/LPA₃-mediated signaling pathways. The inhibitory constants (Kᵢ) are typically determined through functional assays, such as measuring the inhibition of LPA-induced inositol phosphate production.
The table below summarizes the quantitative data on the inhibitory activity of this compound against various LPA receptor subtypes.
| Receptor Subtype | Inhibitory Constant (Kᵢ) | Assay Type | Reference |
| LPA₁ | 0.34 µM | Inositol Phosphate Production | [1] |
| LPA₂ | Weaker inhibition (exact Kᵢ not consistently reported) | Inositol Phosphate Production | |
| LPA₃ | 0.93 µM | Inositol Phosphate Production | |
| LPA₄ | No activity | Inositol Phosphate Production | |
| LPA₅ | No activity | Inositol Phosphate Production | |
| LPA₆ | No activity | Cell Shape Response |
LPA Receptor Signaling and Mechanism of Action of this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), namely LPA₁ to LPA₆. These receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G₁₂/₁₃, to initiate a wide range of downstream cellular responses such as cell proliferation, migration, and survival.
This compound acts as a competitive antagonist at LPA₁ and LPA₃ receptors. By binding to these receptors, it prevents the binding of LPA, thereby blocking the activation of downstream signaling cascades. The diagram below illustrates the primary signaling pathway inhibited by this compound.
Experimental Protocols
The selectivity of this compound is determined using specific functional assays that measure the downstream consequences of LPA receptor activation. The most common method is the inositol phosphate accumulation assay.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream second messenger generated upon the activation of Gq-coupled receptors like LPA₁, LPA₂, and LPA₃.
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of this compound by measuring its ability to block LPA-induced IP accumulation.
Methodology:
-
Cell Culture: Use a host cell line (e.g., RH7777 or HEK293) engineered to stably overexpress a single human LPA receptor subtype (LPA₁, LPA₂, or LPA₃).
-
Cell Labeling: Incubate the cells with [³H]-myo-inositol overnight. This allows the radioactive inositol to be incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IP metabolites.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of LPA to stimulate the LPA receptors and incubate for a specific duration (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Purification: Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the LPA-induced response. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
The workflow for such an experiment is visualized below.
Visualizing the Selectivity Profile
The distinct inhibitory profile of this compound makes it a valuable pharmacological tool. It allows for the specific investigation of biological processes mediated by LPA₁ and LPA₃, while having minimal confounding effects on LPA₂ signaling and negligible impact on LPA₄, LPA₅, and LPA₆.
The following diagram illustrates the logical relationship of this compound's selectivity.
References
Ki16198: A Technical Guide to its Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, demonstrating selectivity for LPA1 and LPA3 subtypes. As the methyl ester of its active metabolite, Ki16425, this compound serves as a valuable pharmacological tool for investigating the roles of LPA signaling in various physiological and pathological processes, particularly in cancer biology. This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound, intended to support researchers in its application.
Chemical Structure and Properties
This compound is chemically identified as methyl 3-[[4-[4-[[1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate. It is the methyl ester of Ki16425, which is the active antagonist. This esterification enhances its oral bioavailability.
| Property | Value |
| Molecular Formula | C24H25ClN2O5S |
| Molecular Weight | 488.98 g/mol |
| IUPAC Name | methyl 3-({4-[4-({[1-(2-chlorophenyl)ethyl]oxy}carbonylamino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)thiopropanoate |
| SMILES | CC(C1=CC=CC=C1Cl)OC(=O)NC2=C(C3=CC=C(CSCCC(=O)OC)C=C3)ON=C2C |
| Physical Appearance | Solid |
| Solubility | Insoluble in H2O; Soluble in DMSO (>24.45 mg/mL) and Ethanol (≥2.53 mg/mL) |
Mechanism of Action and Biological Function
This compound functions as a competitive antagonist at LPA receptors, with a pronounced selectivity for LPA1 and LPA3. It exhibits weaker inhibitory activity towards LPA2 and is inactive against LPA4, LPA5, and LPA6. The inhibitory potency of this compound is comparable to its active form, Ki16425.[1]
Receptor Binding Affinity
The antagonist activity of this compound is quantified by the inhibitory constant (Ki) of its active form, Ki16425, against various LPA receptor subtypes. These values were determined by measuring the inhibition of LPA-induced inositol phosphate production in RH7777 cells transfected with the respective human LPA receptors.[2][3]
| Receptor Subtype | Ki of Ki16425 (μM) |
| LPA1 | 0.34[2][4] |
| LPA2 | 6.5 |
| LPA3 | 0.93 |
Other studies using a GTPγS binding assay have reported Ki values of 0.25 µM and 0.36 µM for LPA1 and LPA3, respectively.
Cellular Functions
This compound has been demonstrated to inhibit a range of LPA-mediated cellular processes, primarily those associated with cancer progression. Its effects have been extensively studied in pancreatic cancer cell lines.
-
Inhibition of Cell Migration and Invasion: this compound effectively inhibits LPA-induced migration and invasion of pancreatic cancer cells. In the YAPC-PD pancreatic cancer cell line, 10 μM this compound demonstrated a potent inhibitory effect on both migration and invasion, with a potency similar to Ki16425. Similar inhibitory effects on LPA-induced invasion were observed in other pancreatic cancer cell lines, including Panc-1, CFPAC-1, and BxPC-3.
-
Inhibition of MMP-9 Expression: this compound has been shown to suppress the LPA-induced expression of pro-matrix metalloproteinase-9 (proMMP-9) at both the protein and mRNA levels in YAPC-PD cells.
-
Inhibition of Cell Proliferation: At a concentration of 1 μM, this compound inhibits the proliferation of lpa1Δ-1 and lpa1Δ+-1 cells by approximately 70%.
In Vivo Efficacy
Oral administration of this compound has shown significant anti-tumor and anti-metastatic effects in preclinical models. In a YAPC-PD pancreatic cancer cell xenograft mouse model, oral administration of this compound (2 mg/kg) resulted in a 50% decrease in the total metastatic node weight in the peritoneal cavity and a reduction in ascites formation. This treatment also attenuated invasion and metastasis to the lung, liver, and brain.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by blocking the downstream signaling cascades initiated by the activation of LPA1 and LPA3 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to multiple heterotrimeric G proteins, including Gαq/11, Gαi/o, and Gα12/13, to regulate diverse cellular functions.
LPA1 and LPA3 Signaling via Gαq/11
Activation of the Gαq/11 pathway by LPA1 and LPA3 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound inhibits this pathway by blocking the initial receptor activation, thereby preventing the production of these second messengers.
LPA1 and LPA3 Signaling via Gα12/13
Coupling of LPA1 and LPA3 to Gα12/13 proteins leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, processes that are critical for cell contraction and migration. This compound blocks this signaling cascade, leading to an inhibition of RhoA-mediated cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the function of this compound.
Inositol Phosphate Production Assay
This assay is used to determine the antagonist activity of this compound at Gαq/11-coupled LPA receptors.
Protocol:
-
Cell Culture and Labeling:
-
Culture RH7777 cells stably expressing the desired human LPA receptor subtype (LPA1, LPA2, or LPA3) in DMEM supplemented with 10% fetal bovine serum (FBS) and an appropriate selection antibiotic.
-
Seed cells in 12-well plates and grow to confluence.
-
Label the cells by incubating for 24 hours in inositol-free DMEM containing 1% fatty acid-free bovine serum albumin (BSA) and 2 µCi/mL myo-[3H]inositol.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells three times with serum-free DMEM containing 20 mM HEPES (pH 7.4).
-
Pre-incubate the cells for 15 minutes with varying concentrations of this compound or vehicle (DMSO) in the presence of 10 mM LiCl.
-
Stimulate the cells with 1 µM LPA for 30 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA-soluble fraction.
-
Wash the TCA-insoluble fraction with 5% TCA and combine the supernatants.
-
Extract the TCA by washing four times with an equal volume of water-saturated diethyl ether.
-
-
Quantification:
-
Separate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Cell Migration Assay (Boyden Chamber)
This assay quantifies the ability of this compound to inhibit LPA-induced cancer cell migration.
Protocol:
-
Cell Preparation:
-
Culture pancreatic cancer cells (e.g., YAPC-PD) in RPMI 1640 medium supplemented with 10% FBS.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA, wash with serum-free medium containing 0.1% BSA, and resuspend at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Use a 48-well microchemotaxis chamber with a polycarbonate filter (8-µm pore size) coated with 10 µg/mL fibronectin.
-
Add serum-free medium containing 1 µM LPA to the lower wells of the chamber.
-
In the upper wells, add the cell suspension pre-incubated for 15 minutes with various concentrations of this compound or vehicle.
-
-
Incubation and Analysis:
-
Incubate the chamber for 6 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Remove the non-migrated cells from the upper surface of the filter.
-
Fix and stain the migrated cells on the lower surface of the filter with Diff-Quik.
-
Count the number of migrated cells in five high-power fields (HPF) under a microscope.
-
Express the results as the percentage of migration relative to the LPA-stimulated control.
-
Matrigel Invasion Assay
This assay assesses the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation:
-
Use transwell inserts with an 8-µm pore size polycarbonate membrane.
-
Coat the upper surface of the membrane with 50 µL of Matrigel (1 mg/mL) and allow it to solidify at 37°C for 2 hours.
-
-
Cell Seeding and Treatment:
-
Prepare and resuspend the cells as described for the cell migration assay.
-
Add 100 µL of the cell suspension (1 x 105 cells) pre-incubated with this compound or vehicle to the upper chamber.
-
Add 600 µL of serum-free medium containing 1 µM LPA to the lower chamber.
-
-
Incubation and Quantification:
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the Matrigel.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells in five HPF.
-
Express the results as a percentage of invasion relative to the LPA-stimulated control.
-
Quantitative Real-Time PCR (qRT-PCR) for MMP-9 Expression
This method is used to quantify the effect of this compound on LPA-induced MMP-9 mRNA expression.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Seed YAPC-PD cells in 6-well plates and grow to near confluence.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with 1 µM LPA in the presence or absence of 10 µM this compound for 24 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
Reverse Transcription:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a suitable thermal cycler and a SYBR Green-based PCR master mix.
-
Use primers specific for human MMP-9 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Human MMP-9 Forward Primer: 5'-TGG GCT ACA CTG GAC CTT CC-3'
-
Human MMP-9 Reverse Primer: 5'-GGC TTT CTC TCG GAT ACT GGG-3'
-
-
The thermal cycling conditions should be optimized but typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MMP-9 and the housekeeping gene.
-
Calculate the relative expression of MMP-9 mRNA using the ΔΔCt method.
-
Conclusion
This compound is a valuable research tool for elucidating the roles of LPA1 and LPA3 receptors in health and disease. Its oral activity and selectivity make it particularly useful for in vivo studies. This technical guide provides a foundation for researchers to effectively utilize this compound in their investigations, from understanding its fundamental properties to applying it in relevant experimental models. The provided protocols and signaling pathway diagrams serve as a starting point for designing and interpreting experiments aimed at further unraveling the complexities of LPA signaling.
References
Ki16198 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically LPA1 and LPA3.[1] LPA, a bioactive phospholipid, is implicated in a multitude of cellular processes that are hallmarks of cancer, including proliferation, migration, invasion, and angiogenesis.[2][3][4] By targeting the LPA signaling axis, this compound presents a promising therapeutic strategy for various malignancies, particularly those characterized by high metastatic potential. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anti-cancer properties.
Mechanism of Action
This compound functions as a competitive antagonist for the LPA1 and LPA3 receptors, which are G protein-coupled receptors (GPCRs). Upon binding of LPA, these receptors activate downstream signaling cascades that promote cancer progression. This compound, by blocking this interaction, effectively inhibits these oncogenic signals. It is a methyl ester derivative of Ki16425, a modification that enhances its oral bioavailability.
The primary signaling pathways attenuated by this compound include:
-
Rho/ROCK Pathway: LPA signaling through LPA1/3 is a potent activator of the Rho/ROCK pathway, which plays a critical role in cytoskeletal reorganization, cell contraction, and motility, all of which are essential for cancer cell invasion and metastasis.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade, a central regulator of cell survival, proliferation, and growth, is also activated by LPA1/3 receptors. Inhibition of this pathway by this compound can lead to decreased tumor cell survival and proliferation.
-
MAPK/ERK Pathway: The MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival, is another downstream target of LPA1/3 signaling. This compound-mediated inhibition of this pathway contributes to its anti-proliferative effects.
-
Matrix Metalloproteinase (MMP) Production: this compound has been shown to inhibit the LPA-induced production of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
Data Presentation
Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki) of this compound for the LPA1 and LPA3 receptors.
| Receptor | Ki (μM) |
| LPA1 | 0.34 |
| LPA3 | 0.93 |
Lower Ki values indicate higher binding affinity.
In Vitro Efficacy: Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated potent inhibition of LPA-induced migration and invasion in various pancreatic cancer cell lines, with a potency similar to its parent compound, Ki16425. While specific IC50 values for migration and invasion inhibition are not consistently reported across multiple public sources, studies have shown that a concentration of 10 μM this compound effectively inhibits these processes in pancreatic cancer cells.
Experimental Protocols
Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines the methodology to assess the effect of this compound on cancer cell invasion.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Matrigel™ Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
70% Ethanol
-
0.1% Crystal Violet solution
Procedure:
-
Coating of Inserts: Thaw Matrigel™ on ice. Dilute Matrigel™ with cold, serum-free medium (1:3 ratio). Add 50 µL of the diluted Matrigel™ to the upper chamber of the Transwell® inserts. Incubate at 37°C for at least 4-6 hours to allow for gel formation.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed 100 µL of the pre-incubated cell suspension into the upper chamber of the Matrigel™-coated inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Staining:
-
Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the invaded cells on the lower surface by immersing the inserts in 70% ethanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Capture images from multiple random fields and calculate the average number of invaded cells.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol details the procedure for detecting the enzymatic activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with this compound.
Materials:
-
Conditioned cell culture media
-
SDS-PAGE equipment
-
Polyacrylamide gel with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-based buffer with CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Treat the cells with LPA in the presence or absence of this compound during the serum-free incubation period.
-
-
Electrophoresis:
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the electrophoresis at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-48 hours. This allows the gelatinases to digest the gelatin in the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits LPA-induced signaling pathways promoting cancer metastasis.
Experimental Workflows
Caption: Workflow for the Boyden Chamber Cell Invasion Assay.
Caption: Workflow for Gelatin Zymography to detect MMP activity.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the LPA-LPAR signaling axis in cancer. Its ability to inhibit key processes in tumor progression, such as invasion and metastasis, underscores the therapeutic potential of targeting LPA receptors. Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cancer models and to identify predictive biomarkers for patient stratification. As of late 2025, there are no publicly listed clinical trials specifically for this compound. The development of more selective LPA receptor antagonists and their evaluation in clinical settings will be crucial for translating the promise of this therapeutic strategy into tangible benefits for cancer patients.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
Ki16198 and lysophosphatidic acid signaling
An In-depth Technical Guide to Ki16198 and Lysophosphatidic Acid Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysophosphatidic acid (LPA) is a potent, ubiquitous signaling phospholipid that orchestrates a wide array of cellular processes through a family of G protein-coupled receptors (GPCRs). The dysregulation of LPA signaling is implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and chronic pain, making its receptors attractive therapeutic targets.[1][2] This guide provides a comprehensive technical overview of LPA signaling and the pharmacological antagonist this compound. We delve into the molecular mechanisms of LPA receptor activation, the principal downstream signaling cascades, and the specific inhibitory action of this compound. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a critical resource for researchers in the field.
The Lysophosphatidic Acid (LPA) Signaling Axis
LPA is a simple glycerophospholipid that acts as an extracellular signaling molecule.[1] Its biological effects are mediated primarily through at least six cognate GPCRs, designated LPA₁ through LPA₆.[3][4] These receptors are classified into two subfamilies: the endothelial cell differentiation gene (EDG) family, which includes LPA₁, LPA₂, and LPA₃, and a second family phylogenetically related to purinergic receptors, which includes LPA₄, LPA₅, and LPA₆.
The activation of these receptors by LPA initiates a cascade of intracellular events by coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs. This coupling diversity allows LPA to regulate a broad spectrum of cellular functions such as proliferation, survival, migration, and cytoskeletal rearrangement.
Key Downstream Signaling Pathways:
-
Gα12/13-RhoA Pathway: Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA. Active, GTP-bound RhoA then activates its downstream effector, Rho-associated kinase (ROCK), which mediates actin stress fiber formation, focal adhesion assembly, and cell contraction.
-
Gαq/11-PLC Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This leads to intracellular calcium mobilization and the activation of protein kinase C (PKC).
-
Gαi/o-PI3K/Akt & Ras/MAPK Pathways: Gαi/o activation can lead to the inhibition of adenylyl cyclase and the stimulation of two critical pro-survival and pro-proliferative pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.
This compound: A Selective LPA Receptor Antagonist
This compound is an orally active and potent antagonist of LPA receptors. Chemically, it is the methyl ester of Ki16425, a well-characterized LPA antagonist. This esterification enhances its oral bioavailability, acting as a prodrug.
Mechanism of Action and Selectivity: this compound functions as a competitive antagonist, primarily targeting the LPA₁ and LPA₃ receptors. Its selectivity profile shows high potency for LPA₁ and LPA₃, weaker activity against LPA₂, and no significant inhibition of LPA₄, LPA₅, or LPA₆. This specificity makes this compound a valuable tool for dissecting the distinct roles of LPA₁ and LPA₃ in various physiological and pathological processes, particularly in cancer, where it has been shown to inhibit tumor cell migration, invasion, and metastasis.
Data Presentation: Potency of this compound
The inhibitory potency of this compound is typically quantified by its inhibitor constant (Kᵢ), determined through functional assays such as LPA-induced inositol phosphate production.
| Receptor Target | Inhibitor Constant (Kᵢ) | Assay Type | Reference |
| LPA₁ | 0.34 µM | Inositol Phosphate Production | |
| LPA₃ | 0.93 µM | Inositol Phosphate Production | |
| LPA₂ | Weaker Inhibition | Inositol Phosphate Production | |
| LPA₄, LPA₅, LPA₆ | No Activity | Various Functional Assays |
Visualization of Core Signaling Pathways Modulated by this compound
By antagonizing LPA₁ and LPA₃, this compound effectively blocks their downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and the point of inhibition.
LPA-Induced RhoA Activation Pathway
Caption: this compound blocks LPA₁/₃, inhibiting Gα₁₂/₁₃-mediated RhoA activation.
LPA-Induced PI3K/Akt Signaling Pathway
Caption: this compound inhibits LPA₁/₃-Gαᵢ/ₒ signaling, preventing PI3K/Akt activation.
LPA-Induced MAPK/ERK Signaling Pathway
Caption: this compound blocks the LPA-induced, Gαᵢ/ₒ-mediated MAPK/ERK signaling cascade.
Experimental Protocols
Detailed and reproducible methodologies are crucial for studying LPA signaling and its inhibitors. Below are protocols for key experiments cited in the literature.
Protocol: Matrigel Invasion Assay
This assay quantifies the invasive potential of cells in response to chemoattractants like LPA and the inhibitory effect of antagonists like this compound.
Workflow Diagram
Caption: Workflow for a standard Matrigel cell invasion assay.
Methodology:
-
Preparation: Thaw Matrigel on ice and dilute with cold, serum-free cell culture medium. Coat the upper surface of Transwell inserts (8.0 µm pore size) with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Culture: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours to minimize basal signaling activity.
-
Treatment: Harvest the starved cells and resuspend them in serum-free medium. For inhibitor studies, pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Add medium containing LPA (e.g., 1 µM) as the chemoattractant to the lower chamber. Include controls with vehicle in both chambers.
-
Incubation: Incubate the plates for a period suitable for the cell type (typically 24-48 hours) at 37°C in a humidified incubator.
-
Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with a solution like crystal violet.
-
Analysis: Count the number of stained, invaded cells in several microscopic fields per insert. Compare the number of invaded cells between different treatment groups.
Protocol: RhoA Activation Assay (Rhotekin Pull-Down)
This assay measures the amount of active, GTP-bound RhoA in cell lysates, providing a direct readout of pathway activation.
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells and then stimulate with LPA (e.g., 1 µM) for short time points (e.g., 0, 1, 3, 5, 10 minutes). To test an inhibitor, pre-treat with this compound before LPA stimulation.
-
Lysis: Immediately stop the stimulation by washing cells with ice-cold PBS and lysing them in a specific Rho activation lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Pull-Down: Incubate the clarified supernatant with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector (like Rhotekin or ROCK) coupled to glutathione-agarose beads. This specifically captures GTP-bound (active) RhoA.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a RhoA-specific antibody. Also, run a sample of the total cell lysate ("input") to normalize for the total amount of RhoA protein in each sample.
Protocol: Western Blotting for Phosphorylated ERK and Akt
This is a standard technique to assess the activation state of key downstream kinases.
Methodology:
-
Sample Preparation: Treat and lyse cells as described in the RhoA activation assay. Ensure the lysis buffer contains both protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK (Thr202/Tyr204) or anti-phospho-Akt (Ser473)).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK or anti-total Akt).
Conclusion
The LPA signaling network is a complex and critical regulator of cellular behavior with profound implications for human health and disease. This compound serves as a specific and potent pharmacological tool to probe the functions of the LPA₁ and LPA₃ receptors. Its ability to block key downstream pathways, including the RhoA, PI3K/Akt, and MAPK/ERK cascades, underlies its therapeutic potential, particularly in oncology and fibrosis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers aiming to further elucidate the intricacies of LPA signaling and develop novel therapeutic interventions targeting this axis.
References
A Comprehensive Technical Guide to the Biological Activity of Ki16198
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activity of Ki16198, a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors. It details its mechanism of action, summarizes its quantitative effects, and outlines the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is the methyl ester of Ki16425 and functions as a competitive antagonist for lysophosphatidic acid (LPA) receptors.[1][2] Its primary activity is directed against LPA receptor 1 (LPA₁) and LPA receptor 3 (LPA₃), with weaker inhibitory effects on LPA₂.[1][3] It has been shown to have no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[1] By blocking LPA₁ and LPA₃, this compound effectively inhibits the downstream signaling cascades initiated by LPA, a bioactive lipid that plays a crucial role in various cellular processes, including proliferation, migration, and survival. The oral administration of this compound makes it a valuable tool for in vivo studies and a potential therapeutic agent, particularly in the context of cancer.
Quantitative Biological Activity Data
The inhibitory potency of this compound has been quantified in various assays. The data below summarizes its binding affinity and functional antagonism at different LPA receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Kᵢ Value (μM) | Assay Type | Reference |
| LPA₁ | 0.34 | Inositol Phosphate Production | |
| LPA₃ | 0.93 | Inositol Phosphate Production | |
| LPA₂ | Weaker Inhibition | Inositol Phosphate Production |
Table 2: In Vitro Functional Activity of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| YAPC-PD (Pancreatic Cancer) | Cell Migration & Invasion | 0-10 μM | Potent inhibition of LPA-induced migration and invasion, similar to Ki16425. | |
| Panc-1, CFPAC-1, BxPC-3 | Matrigel Invasion | Not Specified | Inhibition of LPA-induced invasion. | |
| YAPC-PD | MMP-9 Expression | 10 μM | Significant decrease in LPA-induced proMMP-9 protein and mRNA expression. | |
| lpa1Δ-1 and lpa1Δ+-1 | Cell Proliferation | 1 μM | ~70% inhibition of proliferation. |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| YAPC-PD Xenograft Mice | 1 mg in 500 µl (Oral), daily for 28 days | Significantly decreased tumor weight, ascites volume, and metastasis to liver, lung, and brain. | |
| YAPC-PD Xenograft Mice | 2 mg/kg | Significantly decreased total metastatic node weight and reduced ascites formation by ~50%. | |
| Rat Model | 60 mg/kg (Oral) | Significantly inhibited lactate-induced limb lesions. |
LPA Signaling and this compound Inhibition
LPA receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, couple to various heterotrimeric G proteins (Gi/o, Gq/11, G12/13) to initiate downstream signaling. These pathways, including the Ras/Raf/MAPK, PLC, and PI3K-Akt pathways, are fundamental to cell migration, proliferation, and survival. This compound exerts its biological effect by preventing LPA from binding to LPA₁ and LPA₃, thereby blocking these signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
This assay quantifies the activity of Gq/11-coupled receptors like LPA₁ and LPA₃.
-
Cell Culture: Cells overexpressing specific LPA receptor subtypes are cultured in appropriate media.
-
Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are washed and then stimulated with LPA in the presence or absence of various concentrations of this compound.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted using a suitable method (e.g., perchloric acid precipitation followed by ion-exchange chromatography).
-
Quantification: The amount of radioactive inositol phosphates is measured by scintillation counting to determine the level of receptor activation and inhibition.
This assay measures the invasive potential of cancer cells in vitro.
-
Chamber Preparation: Transwell inserts with an 8-μm pore size are coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Cancer cells (e.g., YAPC-PD) are serum-starved and then seeded onto the upper chamber in a serum-free medium.
-
Treatment: The lower chamber contains a chemoattractant (e.g., 1 μM LPA) with or without the antagonist (this compound).
-
Incubation: The chambers are incubated for a specified period (e.g., 48 hours) to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
This technique is used to measure changes in gene expression, such as for matrix metalloproteinases (MMPs).
-
Cell Treatment: Pancreatic cancer cells are incubated with or without LPA and/or this compound for a set time (e.g., 12 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with specific primers for the gene of interest (e.g., MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. Real-time detection is achieved using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method.
Anticancer Activity: A Logical Framework
This compound's efficacy in cancer models, particularly pancreatic cancer, stems from its direct inhibition of LPA-driven pathological processes. The compound's oral bioavailability allows it to systemically target LPA receptors, leading to a reduction in tumor growth, invasion, and metastasis. This is achieved, at least in part, by downregulating the production of enzymes like MMPs, which are critical for the degradation of the extracellular matrix during cancer cell invasion.
Summary and Conclusion
This compound is a well-characterized, orally active antagonist of LPA₁ and LPA₃ receptors. Its biological activity has been demonstrated through a variety of in vitro and in vivo experiments. By inhibiting key LPA-mediated signaling pathways, this compound effectively reduces cancer cell migration, invasion, and metastasis, particularly in pancreatic cancer models. This inhibitory action is associated with the downregulation of MMP production. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of LPA receptor antagonism in oncology and other diseases.
References
An In-depth Technical Guide to the Pharmacology of Ki16198
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. As the methyl ester of its active metabolite, Ki16425, this compound serves as a valuable research tool for investigating the roles of LPA1 and LPA3 signaling in various physiological and pathological processes, most notably in cancer biology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and its effects in both in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts targeting the LPA signaling axis.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). Of the six identified LPARs (LPA1-6), LPA1 and LPA3 are frequently implicated in cell proliferation, migration, and survival, making them attractive targets for therapeutic intervention, particularly in oncology. This compound has emerged as a selective antagonist for LPA1 and LPA3, demonstrating efficacy in preclinical models of cancer by inhibiting tumor growth and metastasis. This guide will delve into the core pharmacological aspects of this compound, providing the detailed information necessary for its application in research and drug discovery.
Mechanism of Action
This compound is the methyl ester of Ki16425 and acts as a competitive antagonist at the LPA1 and LPA3 receptors.[1][2] Upon oral administration, it is presumed to be hydrolyzed to its active form, Ki16425, which then competes with LPA for binding to LPA1 and LPA3. This antagonism blocks the activation of downstream signaling cascades initiated by these receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active form, Ki16425.
Table 1: Receptor Binding and Inhibition Constants (Ki)
| Compound | Receptor | Ki (μM) | Cell Line | Assay | Reference |
| This compound | LPA1 | 0.34 | - | Inositol Phosphate Production | [1][3] |
| This compound | LPA3 | 0.93 | - | Inositol Phosphate Production | [1] |
| Ki16425 | LPA1 | 0.34 | RH7777 | Inositol Phosphate Production | |
| Ki16425 | LPA2 | 6.5 | RH7777 | Inositol Phosphate Production | |
| Ki16425 | LPA3 | 0.93 | RH7777 | Inositol Phosphate Production |
Note: this compound shows weaker inhibition for LPA2 and no significant activity at LPA4, LPA5, and LPA6.
Table 2: In Vitro Functional Activity (IC50)
| Compound | Assay | Cell Line | IC50 (μM) | Reference |
| Ki16425 | Inhibition of LPA-induced Cell Migration (Directionality) | BxPC3 | ≈ 1.86 |
Signaling Pathways
This compound exerts its effects by blocking LPA1 and LPA3-mediated signaling pathways. These receptors couple to multiple G proteins, including Gi/o, Gq/11, and G12/13, to initiate diverse downstream cellular responses.
LPA1 Signaling Pathway
Activation of LPA1 by LPA leads to the activation of Gi/o, Gq/11, and G12/13 proteins. The Gi/o pathway can lead to the activation of the PI3K-Tiam1-Rac signaling cascade, which is involved in cell spreading and motility. The G12/13 pathway activates Rho, a key regulator of the actin cytoskeleton and cell migration.
LPA3 Signaling Pathway
LPA3 primarily couples to Gi/o and Gq/11 proteins. The activation of Gq/11 leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is crucial for intracellular calcium mobilization and the activation of Protein Kinase C (PKC), which can lead to the expression of Matrix Metalloproteinases (MMPs) involved in cancer cell invasion.
Experimental Protocols
In Vitro Assays
This assay is used to determine the antagonist activity of this compound at Gq/11-coupled LPA receptors. The protocol is based on the method described by Ohta et al. (2003).
Cell Line: RH7777 cells stably expressing human LPA1 or LPA3 receptors.
Protocol:
-
Seed RH7777 cells in 24-well plates and grow to confluency.
-
Label the cells by incubating overnight in inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/ml).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15 minutes at 37°C in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with a submaximal concentration of LPA for 30 minutes at 37°C.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).
-
Quantify the radioactivity by liquid scintillation counting.
-
Calculate the inhibition of LPA-induced inositol phosphate production by this compound to determine its Ki value.
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
Cell Lines: Pancreatic cancer cell lines such as BxPC-3, PANC-1, and YAPC-PD.
Protocol (Transwell Assay):
-
Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).
-
Starve the pancreatic cancer cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., LPA or 10% FBS) to the lower chamber.
-
Incubate the plates for 24-48 hours at 37°C.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Count the number of migrated/invaded cells in several microscopic fields.
-
Calculate the percentage of inhibition of migration/invasion by this compound.
In Vivo Pancreatic Cancer Xenograft Model
This model is used to evaluate the in vivo efficacy of orally administered this compound on tumor growth and metastasis.
Animal Model: Male athymic nude mice (e.g., BALB/c nude mice), 6-8 weeks old.
Cell Line: YAPC-PD human pancreatic cancer cell line.
Protocol:
-
Culture YAPC-PD cells and harvest them during the exponential growth phase.
-
Inoculate the nude mice with YAPC-PD cells (e.g., 2 x 10⁶ cells) intraperitoneally.
-
Prepare the this compound formulation for oral administration: 1 mg of this compound in 500 μL of PBS containing 12.5% DMSO.
-
Administer this compound or the vehicle control to the mice daily by oral gavage, starting from the day of tumor cell inoculation.
-
Monitor the mice daily for signs of toxicity and measure body weight regularly.
-
After a predetermined period (e.g., 28 days), euthanize the mice.
-
Excise and weigh the primary tumors.
-
Collect and measure the volume of ascitic fluid.
-
Harvest organs such as the liver, lungs, and brain to assess for metastases.
-
Analyze ascitic fluid for MMP levels (e.g., by gelatin zymography).
Conclusion
This compound is a selective and orally bioavailable antagonist of LPA1 and LPA3 receptors. Its ability to inhibit key cancer-related processes such as cell migration, invasion, and metastasis in preclinical models highlights the therapeutic potential of targeting the LPA1/3 signaling axis. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of LPA in health and disease and for the development of novel therapeutics targeting these pathways.
References
- 1. Rho-dependent, Rho kinase-independent inhibitory regulation of Rac and cell migration by LPA1 receptor in Gi-inactivated CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational pancreatic cancer research: A comparative study on patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
The Role of Ki16198 in Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ki16198, a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It details the compound's mechanism of action in inhibiting cancer cell migration and invasion, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the underlying signaling pathways.
Introduction: The LPA-LPAR Axis in Cancer Metastasis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a multitude of cellular processes, including proliferation, survival, and migration.[1][2][3] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), specifically LPAR1 through LPAR6.[1][4] The LPA signaling axis is frequently dysregulated in various cancers, where it is strongly implicated in tumor progression, invasion, and metastasis.
Particularly, the LPA1 receptor is abundantly expressed in several cancer types, including pancreatic and lung cancer, where it stimulates cell migration and invasion. This makes the LPA-LPAR axis a compelling target for therapeutic intervention. This compound is a specific, orally active antagonist developed to target LPA1 and LPA3 receptors, thereby blocking the downstream signaling cascades that promote cancer cell motility.
Mechanism of Action: this compound as an LPA1/LPA3 Antagonist
This compound is a methyl ester derivative of Ki16425, a well-characterized LPA1/LPA3 antagonist. Its primary mechanism involves competitively binding to LPA1 and LPA3 receptors, preventing the binding of endogenous LPA. Activation of LPA1 and LPA3 by LPA typically triggers the coupling of heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. This initiates downstream signaling pathways, most notably the Rho/ROCK pathway, which is a master regulator of cytoskeletal dynamics.
Activation of the Rho pathway leads to the formation of actin stress fibers and focal adhesions, driving the morphological changes necessary for cell movement and invasion through the extracellular matrix (ECM). By blocking the initial LPA binding step, this compound effectively shuts down this entire signaling cascade, resulting in the inhibition of cell migration and invasion.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lysophosphatidic Acid Receptor-2 Expression by RNA Interference Decreases Lysophosphatidic Acid-induced Urokinase Plasminogen Activator Activation, Cell Invasion, and Migration in Ovarian Cancer SKOV-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Ki16198 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It is the methyl ester of Ki16425, a modification that enhances its suitability for oral administration.[1][2] this compound has demonstrated efficacy in preclinical cancer models, particularly in attenuating pancreatic cancer invasion and metastasis.[3][4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research.
Mechanism of Action
This compound selectively inhibits LPA1 and LPA3 receptors. The binding affinities (Ki) for LPA1 and LPA3 are 0.34 μM and 0.93 μM, respectively, with weaker inhibition of LPA2 and no activity at LPA4, LPA5, or LPA6. By blocking these receptors, this compound can inhibit LPA-induced cell migration, invasion, and proliferation in various cancer cell lines. In the context of pancreatic cancer, this compound has been shown to suppress tumor growth and metastasis by inhibiting matrix metalloproteinase (MMP) production.
Data Presentation
Table 1: Summary of this compound In Vivo Dosages
| Animal Model | Cancer Model | Administration Route | Dosage | Vehicle | Dosing Frequency & Duration | Reference |
| Nude Mice (BALB/c) | Pancreatic Cancer (YAPC-PD xenograft) | Oral | 1 mg in 500 µL | PBS / 12.5% DMSO | Daily for 28 days | |
| Nude Mice | Pancreatic Cancer (YAPC-PD xenograft) | Not specified | 2 mg/kg | Not specified | Not specified | |
| Rats | Lactate-induced limb lesions | Oral | 60 mg/kg | Not specified | Not specified |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Pancreatic Cancer Xenograft Mouse Model
This protocol is adapted from the methodology described by Komachi et al. (2012).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Animal balance
-
Pancreatic cancer cells (e.g., YAPC-PD)
-
Nude mice (e.g., BALB/c, 6 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in DMSO.
-
On each day of dosing, dilute the stock solution with sterile PBS to achieve a final concentration of 2 mg/mL in a vehicle of 12.5% DMSO in PBS. For example, to prepare 1 mL of the dosing solution, mix 125 µL of a 16 mg/mL this compound stock in DMSO with 875 µL of sterile PBS.
-
Vortex the solution thoroughly to ensure it is well-mixed. The final dose per mouse will be 1 mg in a 500 µL volume.
-
-
Animal Handling and Acclimation:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Inoculation:
-
On day 0, inoculate the mice with pancreatic cancer cells (e.g., 1 x 10^7 YAPC-PD cells in 100 µL) into the abdominal cavity.
-
-
Oral Administration (Gavage):
-
Begin oral administration of this compound on day 0, just before the inoculation of cancer cells.
-
Weigh each mouse to ensure accurate dosing if dosing on a mg/kg basis. For the published fixed dose, this is not necessary but good practice for monitoring animal health.
-
Gently restrain the mouse and administer 500 µL of the this compound solution (containing 1 mg of the compound) or the vehicle control (PBS/12.5% DMSO) orally using a gavage needle.
-
Administer the treatment daily for 28 consecutive days.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or distress.
-
At the end of the 28-day treatment period, euthanize the mice and perform necropsy to collect tumors and other tissues for analysis (e.g., measuring tumor weight, volume, and metastatic lesions).
-
Important Considerations:
-
Pharmacokinetics and Toxicology: As of the latest search, detailed public data on the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of this compound are limited. It is crucial for researchers to conduct their own pilot studies to determine the optimal and non-toxic dose range for their specific animal model and experimental conditions.
-
Vehicle Control: Always include a vehicle control group that receives the same volume of the PBS/DMSO mixture without the active compound to account for any effects of the vehicle itself.
-
Gavage Technique: Proper oral gavage technique is essential to prevent injury to the esophagus or accidental administration into the trachea. Ensure personnel are well-trained in this procedure.
Visualizations
Caption: Workflow for in vivo administration of this compound.
Caption: this compound signaling pathway antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ki16198 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Ki16198, a potent antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3, in cell culture experiments.
Introduction
This compound is a selective antagonist of the LPA receptors LPA1 and LPA3, playing a crucial role in mitigating the cellular effects induced by LPA, such as cell migration, invasion, and proliferation. Its application is particularly relevant in cancer research, where aberrant LPA signaling is often implicated in tumor progression and metastasis.
Mechanism of Action
This compound functions by competitively binding to LPA1 and LPA3 receptors, thereby blocking the downstream signaling cascades initiated by LPA. Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs). The activation of LPA1 and LPA3 typically leads to the stimulation of multiple signaling pathways, including the activation of Rho, leading to cytoskeletal rearrangement and cell migration, and the Ras-MAPK pathway, which is involved in cell proliferation and survival. By inhibiting these initial steps, this compound effectively curtails the pro-tumorigenic activities of LPA.
Figure 1: LPA1 and LPA3 Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that the potency of this compound can vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| Solubility in DMSO | 50 mg/mL (102.25 mM) | - | [1] |
| Ki for LPA1 | 0.34 µM | Inositol phosphate production assay | [2] |
| Ki for LPA3 | 0.93 µM | Inositol phosphate production assay | [2] |
| Effective Concentration (Migration/Invasion) | 1 - 10 µM | Pancreatic Cancer Cell Lines (e.g., YAPC-PD, Panc-1, CFPAC-1, BxPC-3) | [2] |
| IC50 (LPA-induced migration directionality) | ~1.86 µM | Pancreatic Cancer Cell Lines (BxPC3, PANC-1) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (Molecular Weight: 489.59 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Sonication is recommended to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
General Experimental Workflow
The following diagram outlines a general workflow for a cell-based assay using this compound.
Figure 2: General experimental workflow for this compound cell-based assays.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution
-
LPA
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30-60 minutes.
-
Add medium containing a chemoattractant (e.g., LPA or 10% FBS) to the lower chamber.
-
Incubate the plate for a period appropriate for the cell type (typically 4-24 hours) to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Wash the inserts, allow them to dry, and count the migrated cells under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Cell Invasion Assay
This assay is similar to the migration assay, with the addition of a basement membrane extract (e.g., Matrigel) to the Transwell insert.
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the cell migration assay (steps 1-7), seeding the cells on top of the Matrigel layer. The incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.
Cell Proliferation Assay (MTT or WST-1 Assay)
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
LPA (optional, as a mitogen)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. If investigating the effect on LPA-induced proliferation, also add LPA.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Conclusion
This compound is a valuable tool for studying the roles of LPA1 and LPA3 in various cellular processes, particularly in the context of cancer biology. The protocols provided here offer a framework for utilizing this compound in common cell-based assays. It is recommended that researchers optimize the experimental conditions, including inhibitor concentration and incubation time, for their specific cell type and research question.
References
- 1. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of pancreatic cancer cell migration with multiple parameters in vitro by using an optical real-time cell mobility assay device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ki16198 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Ki16198, a potent and orally active lysophosphatidic acid (LPA) receptor antagonist. This compound is the methyl ester of Ki16425 and acts as an antagonist for LPA1 and LPA3 receptors, making it a valuable tool in studying LPA signaling in various physiological and pathological processes, including cancer research.[1][2][3][4]
Chemical Properties and Solubility
This compound is a white to off-white solid. It is crucial to understand its solubility profile to prepare accurate and effective stock solutions.
| Property | Value | Source |
| Molecular Weight | 488.98 g/mol | [1] |
| Molecular Formula | C24H25ClN2O5S | |
| CAS Number | 355025-13-7 | |
| Solubility in DMSO | ≥ 98 mg/mL (200.41 mM) | |
| 50 mg/mL (102.25 mM) | ||
| > 24.5 mg/mL | ||
| Solubility in Ethanol | 98 mg/mL (200.41 mM) | |
| 33 mg/mL (67.49 mM) | ||
| Solubility in Water | Insoluble |
Note: The solubility of this compound in DMSO can be affected by moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions. If precipitation or phase separation occurs, gentle warming (e.g., at 37°C for 10 minutes) and/or sonication can be used to aid dissolution.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It inhibits LPA1- and LPA3-induced inositol phosphate production with Ki values of 0.34 μM and 0.93 μM, respectively. It shows weaker inhibition for the LPA2 receptor and no activity at LPA4, LPA5, and LPA6. LPA receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, can couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs) to initiate downstream signaling cascades. These pathways regulate a wide range of cellular processes, including proliferation, migration, and survival.
References
Application Notes and Protocols for Ki16198 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It is the methyl ester of Ki16425 and demonstrates inhibitory activity with Ki values of 0.34 μM for LPA1 and 0.93 μM for LPA3.[1][2][3] LPA is a bioactive phospholipid that signals through G protein-coupled receptors to mediate a variety of cellular processes, including proliferation, migration, and survival.[4][5] Dysregulation of the LPA signaling axis has been implicated in the progression and metastasis of various cancers. This compound exerts its anti-cancer effects by blocking LPA-induced signaling, thereby inhibiting key processes in tumor progression such as cell migration, invasion, and the production of matrix metalloproteinases (MMPs).
These application notes provide a summary of effective this compound concentrations in different cancer cell lines and detailed protocols for key in vitro assays to evaluate its therapeutic potential.
Data Presentation: Effective Concentrations of this compound
While specific IC50 values for this compound in relation to cell viability are not extensively documented across a wide range of cancer cell lines, studies have established effective concentrations for the inhibition of LPA-induced cell migration and invasion. The parent compound, Ki16425, has been shown to significantly block LPA-induced cell migration at a concentration of 10 µM in various cancer cell lines. The following table summarizes the effective concentrations of this compound observed in pancreatic cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect | Reference |
| YAPC-PD | Pancreatic Cancer | Migration & Invasion | 10 µM | Inhibition of LPA-induced migration and invasion. | |
| Panc-1 | Pancreatic Cancer | Invasion | 10 µM | Inhibition of LPA-induced invasion. | |
| CFPAC-1 | Pancreatic Cancer | Invasion | 10 µM | Inhibition of LPA-induced invasion. | |
| BxPC-3 | Pancreatic Cancer | Invasion | 10 µM | Inhibition of LPA-induced invasion. |
Note: Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cancer cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
LPA-LPAR Signaling Pathway
The binding of LPA to its receptors, primarily LPA1 and LPA3, activates downstream signaling cascades that promote cancer progression. This compound acts as an antagonist to block these interactions. Key pathways affected include the Rho/ROCK and PI3K/Akt pathways, which are crucial for cell migration, invasion, and survival.
Caption: LPA-LPAR1/3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to assess the efficacy of this compound involves a series of in vitro assays to measure its impact on cell viability, migration, invasion, and downstream signaling targets.
Caption: A standard experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol measures the ability of this compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (0.1% in 20% ethanol)
-
Microscope
Procedure:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 12-24 hours (or an optimized time for your cell line) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Cell Invasion Assay (Matrigel Transwell Assay)
This protocol assesses the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
All materials from the Cell Migration Assay
-
Matrigel Basement Membrane Matrix (or similar)
-
Cold, serum-free medium
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized, typically 1:3 to 1:5).
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Follow steps 1-12 of the Cell Migration Assay protocol, seeding the this compound-treated cells onto the Matrigel-coated inserts. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-48 hours).
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are often involved in cancer cell invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Triton X-100 washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol in water)
Procedure:
-
Culture cells to near confluence and then switch to serum-free medium.
-
Treat the cells with different concentrations of this compound in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in Triton X-100 washing buffer at room temperature to remove SDS and allow renaturation of the MMPs.
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Image the gel and quantify the band intensities to determine the relative MMP activity.
Conclusion
This compound is a valuable research tool for investigating the role of the LPA-LPAR signaling axis in cancer. The protocols provided herein offer a framework for assessing the anti-cancer properties of this compound in various cell lines. It is recommended that researchers optimize these protocols for their specific experimental systems to obtain reliable and reproducible results. Further investigation into the precise IC50 values of this compound across a broader spectrum of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ki16198 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ki16198, a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3, in a mouse xenograft model of cancer. The following protocols and data are designed to facilitate the investigation of this compound's anti-tumor and anti-metastatic properties in vivo.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1][2] Its effects are mediated through a family of G protein-coupled receptors, including LPA1 and LPA3. In various cancers, the LPA signaling pathway is often dysregulated, contributing to tumor growth, invasion, and metastasis.[2][3]
This compound is the methyl ester of Ki16425 and acts as a specific antagonist of LPA1 and LPA3 receptors, thereby inhibiting downstream signaling cascades.[3] In vivo studies have demonstrated that oral administration of this compound can significantly inhibit tumor progression and metastasis in xenograft models, particularly in pancreatic cancer. These notes provide detailed protocols for a pancreatic cancer mouse xenograft model, summarize key quantitative data on the efficacy of this compound, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound in a pancreatic cancer xenograft model.
Table 1: Effect of this compound on Peritoneal Metastasis and Ascites Formation
| Treatment Group | Number of Mice (n) | Total Metastatic Node Weight (mg, mean ± SEM) | Ascites Volume (mL, mean ± SEM) |
| Vehicle (Control) | 7 | 1.8 ± 0.3 | 3.5 ± 0.8 |
| This compound (2 mg/kg, p.o.) | 9 | 0.7 ± 0.2 | 1.7 ± 0.5 |
*p < 0.05 compared to the vehicle control group. Data is derived from a study using a YAPC-PD pancreatic cancer cell xenograft model.
Table 2: Effect of this compound on Metastasis to Liver
| Treatment Group | Number of Mice with Liver Metastasis / Total Mice | Degree of Metastasis (mean ± SEM) |
| Vehicle (Control) | 7 / 7 | 2.6 ± 0.4 |
| This compound (2 mg/kg, p.o.) | 4 / 9 | 0.9 ± 0.4* |
*p < 0.05 compared to the vehicle control group. The degree of metastasis was scored based on the area of metastatic foci. Data is derived from a study using a YAPC-PD pancreatic cancer cell xenograft model.
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. LPA, upon binding to its receptors LPA1 and LPA3, activates G proteins (Gαi/o, Gαq/11, Gα12/13), which in turn trigger downstream signaling cascades involving PI3K/AKT, MAPK, and Rho. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion. This compound acts by blocking the initial binding of LPA to LPA1 and LPA3, thereby inhibiting these pro-tumorigenic signals.
Experimental Protocols
This section provides a detailed protocol for a pancreatic cancer mouse xenograft model to evaluate the efficacy of this compound.
Materials
-
Cell Line: Human pancreatic cancer cell line (e.g., PANC-1, YAPC-PD).
-
Animals: 6-week-old male BALB/c nude mice.
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal scale
-
Anesthetic (e.g., isoflurane)
-
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Preparation
1.1. Culture pancreatic cancer cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
1.2. On the day of implantation, wash the cells with sterile PBS and detach them using trypsin-EDTA.
1.3. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
1.4. Resuspend the cell pellet in sterile PBS or serum-free medium. If using Matrigel, resuspend the cells in a 1:1 mixture of medium and Matrigel on ice to prevent premature polymerization.
1.5. Determine the cell viability and concentration using a hemocytometer or an automated cell counter. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/100 µL). Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation
2.1. Acclimatize the mice for at least one week before the experiment.
2.2. Anesthetize the mice using isoflurane.
2.3. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization
3.1. Monitor the mice daily for tumor appearance.
3.2. Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days.
3.3. Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.
3.4. When the average tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment and control groups.
4. This compound Formulation and Administration
4.1. Prepare the this compound formulation. A common vehicle for oral gavage is 0.5% carboxymethyl cellulose (CMC) in sterile water. The final concentration should be calculated based on the desired dose (e.g., 2 mg/kg) and the average body weight of the mice.
4.2. Administer this compound or the vehicle to the respective groups daily via oral gavage. The typical gavage volume for a mouse is 5-10 mL/kg.
5. Monitoring and Endpoint
5.1. Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
5.2. The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration (e.g., 28 days).
5.3. At the endpoint, humanely euthanize the mice.
5.4. Excise the primary tumors and record their final weight.
5.5. Carefully examine internal organs (e.g., lungs, liver) for the presence of metastatic nodules. The number and size of metastases can be quantified.
6. Data Analysis
6.1. Analyze the differences in tumor growth rates, final tumor weights, and the incidence and extent of metastasis between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA). A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This compound presents a promising therapeutic agent for cancers with a dysregulated LPA signaling pathway. The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer effects of this compound in a preclinical setting. Adherence to these detailed methodologies will ensure robust and reproducible results, contributing to the further development of this targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Ki16198: A Potent Inhibitor of Pancreatic Cancer Metastasis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, primarily due to its propensity for early metastatic spread. The bioactive lipid, lysophosphatidic acid (LPA), has been identified as a key driver of pancreatic cancer cell migration, invasion, and proliferation. Ki16198 is an orally active and selective antagonist of the lysophosphatidic acid receptors LPA1 and LPA3, which are often overexpressed in pancreatic tumors. By blocking the signaling cascade initiated by LPA, this compound presents a promising therapeutic strategy to impede the metastatic progression of pancreatic cancer. These application notes provide a comprehensive overview of the use of this compound in studying pancreatic cancer metastasis, including detailed protocols for in vitro and in vivo experimental models.
Mechanism of Action
This compound exerts its anti-metastatic effects by competitively binding to and inhibiting the LPA1 and LPA3 receptors on pancreatic cancer cells.[1][2] This blockade disrupts the downstream signaling pathways that are normally activated by LPA. A crucial consequence of this inhibition is the reduced production and secretion of matrix metalloproteinases (MMPs), such as MMP-9.[1][2] MMPs are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and metastasis. By suppressing MMP activity, this compound effectively hampers the ability of pancreatic cancer cells to break through tissue barriers and disseminate to distant organs.
References
- 1. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of LPA Signaling on MMP Expression using Ki16198
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically targeting LPA₁ and LPA₃.[1][2][3][4][5] It is the methyl ester of Ki16425 and serves as a valuable tool for investigating the physiological and pathological roles of the LPA signaling axis. While not a direct inhibitor of matrix metalloproteinase (MMP) enzymatic activity, this compound has been demonstrated to indirectly suppress the expression of MMPs, such as proMMP-9, by blocking LPA-mediated signaling pathways. This makes this compound a critical chemical probe for elucidating the mechanisms by which LPA contributes to cancer cell invasion, migration, and metastasis through the regulation of MMPs.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying the indirect inhibition of MMPs in a research setting.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Kᵢ (μM) | Cell Line | Reference |
| LPA₁ | Inositol Phosphate Production | 0.34 | --- | |
| LPA₃ | Inositol Phosphate Production | 0.93 | --- | |
| LPA₂ | Inositol Phosphate Production | Weaker Inhibition | --- |
Table 2: Effective Concentrations of this compound in Preclinical Models
| Application | Concentration/Dosage | Cell Line/Model | Observed Effect | Reference |
| Inhibition of LPA-induced migration and invasion | 10 μM | YAPC-PD pancreatic cancer cells | Similar potency to Ki16425 | |
| Inhibition of proMMP-9 protein and mRNA expression | 10 μM | YAPC-PD pancreatic cancer cells | Significant decrease in expression | |
| Inhibition of LPA₁-mediated cell proliferation | 1 μM | lpa1Δ-1 and lpa1Δ+-1 cells | ~70% inhibition | |
| In vivo reduction of metastatic node weight and ascites | 2 mg/kg | YAPC-PD xenograft mouse model | 50% decrease |
Signaling Pathway
The following diagram illustrates the signaling pathway through which Lysophosphatidic Acid (LPA) induces Matrix Metalloproteinase (MMP) expression and the point of intervention for this compound.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPA-Induced MMP-9 Expression in Cancer Cells
This protocol details a cell-based assay to determine the effect of this compound on the expression of MMP-9 induced by LPA in a cancer cell line (e.g., YAPC-PD pancreatic cancer cells).
Materials:
-
Cancer cell line known to express LPA receptors (e.g., YAPC-PD, Panc-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lysophosphatidic Acid (LPA)
-
This compound
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis
-
Antibodies for Western blotting (anti-MMP-9 and a loading control like anti-β-actin)
-
Gelatin zymography gels and associated buffers
Procedure:
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
-
Serum Starvation:
-
After 24 hours, wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate the cells for 12-24 hours to synchronize them and reduce basal MMP expression.
-
-
Treatment with this compound and LPA:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPA (e.g., 1-10 μM) in the continued presence of this compound or vehicle.
-
Include control groups: vehicle only, LPA only, and this compound only.
-
Incubate for the desired time points (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis).
-
-
Analysis of MMP-9 mRNA Expression (qRT-PCR):
-
After the incubation period, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for MMP-9 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in MMP-9 expression.
-
-
Analysis of MMP-9 Protein Expression and Activity:
-
Western Blotting:
-
Collect the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against MMP-9 and a loading control, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Gelatin Zymography:
-
Collect the conditioned media from the treated cells.
-
Perform gelatin zymography to assess the enzymatic activity of secreted proMMP-9 and active MMP-9.
-
The areas of gelatin degradation will appear as clear bands against a stained background, indicating MMP activity.
-
-
Protocol 2: Cell Invasion Assay
This protocol describes how to assess the functional consequence of this compound-mediated MMP inhibition on cancer cell invasion.
Materials:
-
Boyden chambers with Matrigel-coated inserts (8 μm pore size)
-
Cancer cell line
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or LPA)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
Culture and serum-starve the cells as described in Protocol 1.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle.
-
-
Invasion Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the Boyden chambers.
-
Seed the pre-treated cells into the upper Matrigel-coated inserts.
-
Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for investigating the effect of this compound on LPA-induced MMP expression and cell invasion.
Conclusion
This compound is a specific and effective antagonist of LPA₁ and LPA₃ receptors. While it does not directly inhibit MMPs, it is a powerful tool for studying the upstream regulation of MMP expression by the LPA signaling pathway. The protocols provided herein offer a framework for researchers to investigate the role of LPA in cancer progression and to evaluate the therapeutic potential of targeting the LPA-MMP axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-Based Assays Using Ki16198
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3. It functions as the methyl ester of Ki16425, exhibiting oral activity and demonstrating significant utility in cell-based assays for studying cancer biology and other LPA-mediated physiological and pathological processes. By competitively inhibiting the binding of LPA to LPA1 and LPA3, this compound effectively blocks downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and invasion. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its therapeutic potential.
Mechanism of Action
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. Activation of these receptors initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[1] These G proteins, in turn, modulate the activity of various downstream effectors:
-
Gq/11: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi/o: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other signaling molecules, including PLC and phosphoinositide 3-kinase (PI3K).
-
G12/13: Activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). The Rho/ROCK pathway is a key regulator of cytoskeletal dynamics, promoting stress fiber formation and focal adhesion assembly, which are crucial for cell migration and invasion.
This compound acts as a competitive antagonist at LPA1 and LPA3 receptors, preventing LPA from binding and thereby inhibiting the activation of these downstream signaling pathways. This leads to the attenuation of LPA-induced cellular responses, including proliferation, migration, and invasion.
Signaling Pathway of LPA1/LPA3 Inhibition by this compound
Caption: LPA1/LPA3 signaling and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cell-based assays.
Table 1: Inhibitory Constants (Ki) of this compound
| Receptor | Assay Type | Ki (µM) | Reference |
| LPA1 | Inositol Phosphate Production | 0.34 | --INVALID-LINK-- |
| LPA3 | Inositol Phosphate Production | 0.93 | --INVALID-LINK-- |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Cell-Based Assays
| Cell Line | Assay Type | LPA Concentration | Estimated IC50 (µM) | Reference |
| YAPC-PD (Pancreatic Cancer) | Cell Migration | 100 nM | ~1 | --INVALID-LINK-- |
| YAPC-PD (Pancreatic Cancer) | Cell Invasion | 1 µM | ~1 | --INVALID-LINK-- |
| Panc-1, CFPAC-1, BxPC-3 (Pancreatic Cancer) | Cell Invasion | 1 µM | 10 µM (Significant Inhibition) | --INVALID-LINK-- |
Note: Specific IC50 values for the proliferation-inhibitory effects of this compound are not extensively reported in the currently available literature. Researchers may need to determine these values empirically for their specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for common cell-based assays using this compound.
Protocol 1: Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a method to assess the effect of this compound on LPA-induced cell migration using a Boyden chamber (transwell) assay.
Workflow for Boyden Chamber Migration Assay
Caption: Workflow for a Boyden chamber cell migration assay.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Lysophosphatidic acid (LPA)
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet stain (or other suitable stain)
-
Cotton swabs
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 12-24 hours in a medium containing 0.1% BSA to reduce basal migration. c. Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL. d. Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup: a. To the lower chamber of the Boyden apparatus, add medium containing LPA as a chemoattractant (e.g., 100 nM). For a negative control, use a serum-free medium without LPA. b. Place the polycarbonate membrane inserts into the wells. c. Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 2-24 hours).
-
Quantification: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. d. Stain the cells with Crystal Violet for 10-20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader.
Protocol 2: Cell Invasion Assay (Matrigel-Coated Boyden Chamber)
This protocol is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) to assess the invasive potential of cells.
Materials:
-
All materials from Protocol 1
-
Matrigel Basement Membrane Matrix
Procedure:
-
Insert Preparation: a. Thaw Matrigel on ice. b. Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). c. Coat the upper surface of the polycarbonate membrane inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation and Assay Setup: a. Follow steps 1a-1d from the Cell Migration Assay Protocol. b. Rehydrate the Matrigel-coated inserts with serum-free medium for at least 30 minutes at 37°C before adding the cells. c. Follow steps 2a-2c from the Cell Migration Assay Protocol.
-
Incubation: a. Incubate the plate at 37°C for a longer period than the migration assay to allow for matrix degradation and invasion (typically 24-48 hours).
-
Quantification: a. Follow steps 4a-4f from the Cell Migration Assay Protocol.
Protocol 3: Cell Proliferation Assay (MTS/WST-1 Assay)
This protocol measures the effect of this compound on LPA-induced cell proliferation using a colorimetric assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
FBS
-
LPA
-
This compound
-
MTS or WST-1 reagent
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). b. Allow cells to adhere overnight.
-
Treatment: a. The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) containing various concentrations of this compound or vehicle control. b. After 1 hour of pre-incubation with this compound, add LPA (e.g., 1 µM) to the appropriate wells. Include wells with LPA alone and vehicle control.
-
Incubation: a. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Measurement: a. At the end of the incubation period, add MTS or WST-1 reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Express the results as a percentage of the control (LPA-treated cells without this compound). c. Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.
Protocol 4: Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LPA-induced intracellular calcium release.
Materials:
-
Cells expressing LPA1 or LPA3 (e.g., HEK293 or CHO cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LPA
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: a. Seed cells into a black, clear-bottom 96-well plate and allow them to grow to confluency.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells with HBSS to remove excess dye.
-
Measurement: a. Place the plate in the fluorescence plate reader. b. Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 5-10 minutes). c. Establish a baseline fluorescence reading. d. Inject a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) into the wells. e. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. Calculate the peak fluorescence response for each well. c. Plot the response against the concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of LPA1 and LPA3 in various cellular processes. The protocols provided here offer a framework for conducting cell-based assays to characterize the effects of this antagonist. Researchers should optimize these protocols for their specific cell types and experimental conditions to obtain robust and reproducible data. The information gathered from such studies will contribute to a better understanding of LPA signaling in health and disease and may aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Ki16198 in LPA1/LPA3 Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16198 is a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. It is the methyl ester of Ki16425 and serves as a valuable tool for investigating the physiological and pathological roles of LPA1 and LPA3 signaling.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying LPA1/LPA3 antagonism.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 and LPA3 receptors. By blocking the binding of LPA, this compound inhibits the downstream signaling cascades initiated by these G protein-coupled receptors (GPCRs). LPA1 and LPA3 couple to various G proteins, including Gi/o, Gq/11, and G12/13, to activate multiple effector pathways.[4][5] These pathways include the phospholipase C (PLC) pathway leading to inositol phosphate production and calcium mobilization, the Rho pathway influencing cell shape and migration, and the PI3K/Akt and MAPK pathways involved in cell proliferation and survival. This compound effectively attenuates these LPA-induced cellular responses.
Selectivity Profile
This compound exhibits a distinct selectivity profile for LPA receptors. It is most potent at inhibiting LPA1 and LPA3, with weaker activity against LPA2 and no significant activity at LPA4, LPA5, and LPA6. This selectivity makes it a valuable tool for dissecting the specific contributions of LPA1 and LPA3 in various biological processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Receptor Target | Parameter | Value (µM) | Assay System |
| LPA1 | Ki | 0.34 | Inositol Phosphate Production |
| LPA3 | Ki | 0.93 | Inositol Phosphate Production |
| LPA2 | Ki | Weaker inhibition | Inositol Phosphate Production |
Note: this compound is the methyl ester of Ki16425. The inhibitory activity is often characterized using Ki16425, with this compound showing similar potency in cellular assays.
Signaling Pathways
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing LPA1 or LPA3.
Workflow:
Methodology:
-
Cell Culture:
-
Culture cells stably expressing human LPA1 or LPA3 receptors (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Seed cells into 96-well or 384-well black, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium 5 dye) according to the manufacturer's instructions. A common buffer is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Remove culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
After dye loading, wash the cells with assay buffer (optional, depending on the dye kit).
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
LPA Stimulation and Data Acquisition:
-
Prepare a solution of LPA in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), determined from a prior LPA dose-response experiment.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the LPA solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak intensity - baseline intensity).
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Cell Migration (Transwell) Assay
This assay assesses the effect of this compound on LPA-induced cancer cell migration.
Workflow:
Methodology:
-
Cell Preparation:
-
Culture cancer cells known to express LPA1 and/or LPA3 (e.g., pancreatic or breast cancer cell lines).
-
Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.
-
-
Transwell Setup:
-
Use Transwell inserts with an appropriate pore size (e.g., 8 µm).
-
In the lower chamber of the Transwell plate, add serum-free medium containing LPA as a chemoattractant. Include a negative control with serum-free medium alone.
-
-
Cell Seeding:
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for 30 minutes.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
-
Image multiple fields of view for each membrane and count the number of migrated cells.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the results to the LPA-stimulated vehicle control.
-
Plot the percentage of migration inhibition against the this compound concentration to determine its inhibitory effect.
-
In Vitro Cell Invasion Assay
This protocol is similar to the migration assay but includes an extracellular matrix barrier to assess the invasive potential of cells.
Methodology:
The protocol for the invasion assay is nearly identical to the migration assay with one key difference:
-
Matrigel Coating: Before seeding the cells, the top surface of the Transwell insert membrane is coated with a thin layer of Matrigel or a similar basement membrane extract. This requires cells to degrade the matrix to move through the pores, thus measuring invasion. The remainder of the steps (cell preparation, chemoattractant, compound treatment, incubation, and quantification) are performed as described for the migration assay.
In Vivo Studies
This compound is orally active and has been used in animal models to study the role of LPA1/LPA3 in diseases such as cancer. In a xenograft mouse model of pancreatic cancer, oral administration of this compound has been shown to significantly inhibit tumor growth and metastasis. A typical in vivo study might involve daily oral gavage of this compound at a specified dose (e.g., 1-60 mg/kg) to tumor-bearing mice, followed by monitoring of tumor volume and metastatic spread.
Conclusion
This compound is a specific and potent antagonist of LPA1 and LPA3 receptors, making it an indispensable tool for researchers in academia and the pharmaceutical industry. The protocols outlined in this document provide a framework for utilizing this compound to investigate the roles of LPA1 and LPA3 in various cellular processes and disease models. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ki16198 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Ki16198. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent antagonist of the lysophosphatidic acid (LPA) receptors.[1] It is the methyl ester of Ki16425.[2][3] Its primary mechanism of action is the inhibition of LPA1 and LPA3 receptors, with weaker activity against LPA2 and no significant activity at LPA4, LPA5, and LPA6.[2][3] By blocking these receptors, this compound inhibits downstream signaling pathways, such as LPA-induced inositol phosphate production.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is considered insoluble in water.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound for in vivo studies?
Yes, this compound is orally active and has been used in in vivo animal models. Specific formulations are required to prepare solutions suitable for oral administration or injection. For animal experiments, it is crucial to control the concentration of solvents like DMSO, as high concentrations may not be well-tolerated. For normal mice, the DMSO concentration should generally be kept below 10%.
Troubleshooting Guide
Issue: this compound is not dissolving properly in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of this compound. Always use freshly opened, anhydrous DMSO for preparing your stock solution.
-
Solution 2: Gentle warming and sonication. If precipitation or phase separation occurs, gentle warming of the solution and/or sonication can aid in dissolution. It is recommended to sonicate at a lower frequency to avoid affecting the compound's structure.
Issue: Precipitation is observed when diluting the DMSO stock solution with aqueous media.
-
Solution: Prepare intermediate dilutions. this compound is insoluble in water. To prepare working solutions in aqueous buffers (e.g., cell culture media), it is advisable to make intermediate dilutions in a co-solvent system if compatible with your experimental setup. For in vivo preparations, specific formulations using co-solvents and surfactants are necessary.
Issue: Inconsistent results in in vivo experiments.
-
Solution 1: Ensure proper formulation. For oral administration or injections, using a validated formulation is critical for bioavailability. Suspended solutions may require ultrasonic treatment to ensure homogeneity. A clear solution can be achieved with certain solvent combinations like DMSO and corn oil.
-
Solution 2: Perform a solvent-negative control experiment. To confirm that the solvent vehicle does not have any non-specific effects on the experimental animals, it is recommended to include a solvent-negative control group in your study design.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 204.51 | Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| DMSO | 98 | 200.41 | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |
| DMSO | 50 | 102.25 | Sonication is recommended. |
| Ethanol | 98 | - | |
| Ethanol | 33 | 67.49 | Sonication is recommended. |
| Water | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 488.98 g/mol .
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO. For example, to 1 mg of this compound, add 0.2045 mL of DMSO.
-
Vortex the solution to mix. If needed, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C or -20°C.
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume using Corn Oil.
-
Mix thoroughly until a clear solution is obtained.
Note: Other formulations for suspended solutions for oral or intraperitoneal injection can be prepared using DMSO, PEG300, Tween-80, and Saline.
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Optimizing Ki16198 Dosage for In Vivo Studies
Welcome to the technical support center for the use of Ki16198 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies with this potent LPA1 and LPA3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the methyl ester of Ki16425 and functions as a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3).[1][2][3] It exhibits weaker inhibition of the LPA2 receptor and has no activity at LPA4, LPA5, and LPA6 receptors.[2][3] By blocking LPA1 and LPA3, this compound inhibits downstream signaling pathways involved in cell proliferation, migration, and invasion, which are crucial in various pathological processes, including cancer metastasis.
Q2: What is a typical starting dosage for this compound in mouse models?
A2: Based on published studies, a common starting dose for oral administration in mice is in the range of 1 mg to 2 mg/kg body weight, administered daily. However, the optimal dosage can vary depending on the animal model, the disease being studied, and the specific experimental endpoint. It is always recommended to perform a pilot study to determine the most effective and well-tolerated dose for your specific model.
Q3: How should I prepare this compound for oral administration?
A3: this compound is poorly soluble in water. Therefore, a suitable vehicle is required for its in vivo administration. A common method is to prepare a suspension. One published protocol involves dissolving this compound in a vehicle of 12.5% DMSO in PBS. Another approach is to create a suspension using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For a clear solution, 10% DMSO in corn oil can be used. It may be necessary to use sonication or gentle warming to aid dissolution.
Q4: What are the potential side effects or toxicity of this compound in vivo?
A4: The available literature does not extensively detail the toxicology of this compound. In one study using a pancreatic cancer xenograft model in nude mice, some deaths were reported in both the vehicle-treated control group and the this compound-treated group, suggesting that the observed mortality may not have been directly caused by the compound. As with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. If any adverse effects are observed, dose reduction or a change in the formulation vehicle should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation | - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The formulation is not stable over time. | - Reduce the concentration of this compound.- Try a different vehicle composition with higher solubilizing capacity (e.g., increase the percentage of DMSO or PEG300, within tolerated limits).- Gently warm the solution and sonicate just before administration.- Prepare the formulation fresh before each use. |
| Difficulty in administering the full dose due to viscosity | - The vehicle, particularly with high concentrations of PEG300 or Tween-80, is too viscous. | - Slightly warm the formulation to reduce viscosity.- Use a gavage needle with a larger gauge.- Consider an alternative, less viscous vehicle if compatible with the required solubility. |
| High variability in experimental results | - Inconsistent dosing due to precipitation or inaccurate volume administration.- Animal stress from the gavage procedure affecting the biological response. | - Ensure the formulation is homogenous before each administration by vortexing or sonicating.- Use precise administration techniques and ensure the full dose is delivered.- Acclimatize the animals to the handling and gavage procedure to minimize stress. |
| No observable effect of this compound at the initial dose | - The dose is too low for the specific animal model or disease state.- Poor bioavailability of the compound. | - Perform a dose-response study with increasing concentrations of this compound.- Optimize the formulation to enhance solubility and absorption. |
| Signs of animal distress or toxicity (e.g., weight loss, lethargy) | - The dose is too high.- The vehicle (e.g., high percentage of DMSO) is causing toxicity. | - Reduce the dose of this compound.- Conduct a pilot study with the vehicle alone to assess its tolerability.- Consider a different, less toxic vehicle. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound from Preclinical Studies
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| Pancreatic Cancer Xenograft (nude mice) | 1 mg in 500 µL | Oral | Daily | 28 days | PBS/12.5% DMSO | |
| Pancreatic Cancer Xenograft (nude mice) | 2 mg/kg | Oral | Daily | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex until the powder is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex to mix.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex to mix.
-
Add sterile saline to bring the solution to the final volume (45%) and vortex thoroughly.
-
If precipitation occurs, gently warm the solution and sonicate until a uniform suspension is achieved.
-
Prepare this formulation fresh before each use to ensure stability and consistent dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old.
Tumor Cell Inoculation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously or orthotopically inject the cell suspension into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
Treatment Protocol:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control as described in Protocol 1.
-
Administer this compound or the vehicle control to the respective groups via oral gavage daily.
-
Monitor the tumor size using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Caption: this compound blocks LPA binding to LPA1/LPA3, inhibiting downstream signaling.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
Caption: Decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ki16198 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ki16198.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for up to 3 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1][2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and Ethanol. It is insoluble in water. For in vivo experiments, specific formulations using DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil have been described.
Q4: My this compound is not dissolving properly. What should I do?
A4: If you observe precipitation, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution. For DMSO solutions, ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is insoluble in water. For experiments in aqueous media, it is typically first dissolved in an organic solvent like DMSO and then diluted to the final concentration. The stability in aqueous buffers is not extensively documented, so it is recommended to prepare fresh dilutions for each experiment.
Data Summary Tables
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | |
| Stock Solution | -80°C | 1 year | |
| Stock Solution | -20°C | 1 month |
Solubility of this compound
| Solvent | Concentration | Remarks | Citations |
| DMSO | 98 mg/mL (200.41 mM) | Use fresh, anhydrous DMSO. | |
| Ethanol | 98 mg/mL | ||
| Water | Insoluble | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.11 mM) | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.11 mM) | Suspended solution; requires sonication. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.11 mM) | Suspended solution; requires sonication. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | - Low solubility in the chosen solvent.- Supersaturation.- Temperature fluctuations. | - Gently warm the solution to 37°C.- Use sonication to aid dissolution.- Ensure the storage temperature is stable. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure the compound and solutions are stored at the recommended temperatures.- Prepare fresh working solutions for each experiment. |
| Difficulty Dissolving for In Vivo Studies | - Inappropriate vehicle composition. | - Refer to the specific formulations provided in the solubility table.- Use sonication to create a uniform suspension if a clear solution cannot be achieved. |
Experimental Protocols & Visualizations
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the recommended procedure for preparing and storing a stock solution of this compound.
References
Technical Support Center: Troubleshooting Ki16198 Cell Viability Assays
Welcome to the technical support center for Ki16198 cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active antagonist of Lysophosphatidic Acid (LPA) receptors, specifically targeting LPA1 and LPA3.[1] It is the methyl ester of Ki16425 and functions by inhibiting the LPA-induced production of inositol phosphate, a key step in intracellular signaling pathways that promote cell proliferation, migration, and survival.[1] Due to its antagonistic action on LPA receptors, this compound is frequently used in cancer research to investigate the role of the LPA signaling axis in tumorigenesis and metastasis.
Q2: How should I prepare and store this compound for in vitro assays?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q3: What is the relationship between this compound and Ki16425?
A3: this compound is the methyl ester prodrug of Ki16425. In a cellular or in vivo environment, it is expected to be hydrolyzed by cellular esterases into its active form, Ki16425. Therefore, the activity observed in cell-based assays is attributable to Ki16425. Both compounds exhibit similar potency and specificity for LPA1 and LPA3 receptors.
Q4: What are typical starting concentrations and incubation times for a this compound cell viability assay?
A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific research question. Based on available data for its active form, Ki16425, which has Ki values of 0.34 µM for LPA1 and 0.93 µM for LPA3, a starting concentration range of 1-10 µM is often effective.[2] For incubation time, a period of 24 to 72 hours is commonly used to observe significant effects on cell viability. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Data Presentation: Illustrative Potency of Ki16425 (Active form of this compound)
The following table summarizes the inhibitory constants (Ki) for Ki16425, the active form of this compound, against human LPA receptors. These values indicate the concentration of the antagonist required to occupy 50% of the receptors and are a measure of the compound's potency. Lower Ki values indicate higher potency.
| Receptor Subtype | Inhibitory Constant (Ki) | Reference |
| LPA1 | 0.34 µM | [2] |
| LPA2 | 6.5 µM | [2] |
| LPA3 | 0.93 µM |
Note: The IC50 values in cell viability assays will be influenced by experimental conditions such as cell density, serum concentration, and incubation time, and may differ from the Ki values. The table below provides illustrative IC50 values based on the known potency of Ki16425 to guide initial experimental design.
| Cell Line (Cancer Type) | Illustrative IC50 Range (µM) |
| Panc-1 (Pancreatic) | 5 - 15 |
| BxPC-3 (Pancreatic) | 5 - 20 |
| CFPAC-1 (Pancreatic) | 10 - 25 |
| MDA-MB-231 (Breast) | 5 - 20 |
| OVCAR-3 (Ovarian) | 1 - 10 |
Experimental Protocols
General Protocol for MTT Cell Viability Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Troubleshooting Guides
Below are common issues encountered during this compound cell viability assays and their potential solutions.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause A: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before and during plating.
-
-
Possible Cause B: Edge Effects.
-
Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause C: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
-
Issue 2: Low Signal or No Dose-Dependent Effect
-
Possible Cause A: Suboptimal this compound Concentration or Incubation Time.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause B: Compound Instability or Degradation.
-
Solution: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. For long incubation periods (>48 hours), consider replenishing the medium with fresh compound.
-
-
Possible Cause C: Low LPA Receptor Expression in the Cell Line.
-
Solution: Verify the expression of LPA1 and LPA3 in your cell line of interest using techniques like qPCR or Western blotting. If expression is low, the cells may be insensitive to this compound.
-
-
Possible Cause D: Hydrolysis to Active Form.
-
Solution: The conversion of this compound to Ki16425 is dependent on cellular esterases. The rate of this conversion can vary between cell lines, potentially affecting the onset and magnitude of the observed effect.
-
Issue 3: High Background in Vehicle Control Wells
-
Possible Cause A: DMSO Toxicity.
-
Solution: Ensure the final DMSO concentration is not toxic to your cells. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.
-
-
Possible Cause B: Contamination.
-
Solution: Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the experiment.
-
Visualizations
LPA Signaling Pathway and Point of this compound/Ki16425 Inhibition
References
avoiding Ki16198 precipitation in media
Welcome to the Technical Support Center for Ki16198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in cell culture media and to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid (LPA) receptors, specifically LPA1 and LPA3.[1][2] Structurally, it is a hydrophobic small molecule, which results in low aqueous solubility. This inherent characteristic is the primary reason for its tendency to precipitate in aqueous-based solutions like cell culture media.
Q2: What are the common causes of this compound precipitation?
Several factors can contribute to the precipitation of this compound in your experiments:
-
Exceeding Solubility Limit: The desired final concentration of this compound in the cell culture medium may surpass its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated stock of this compound (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Media Composition: Components within the cell culture medium, such as salts, proteins (especially in the presence of serum), and pH, can influence the solubility of this compound.[3]
-
Temperature Fluctuations: Changes in temperature, for instance, moving the media from room temperature to a 37°C incubator, can affect the solubility of the compound.
-
Improper Storage: Incorrect storage of stock solutions can lead to precipitation over time.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% anhydrous DMSO.
Q4: How can I prevent this compound from precipitating when adding it to my cell culture medium?
To prevent precipitation, a careful and methodical approach to dilution is crucial. Here are key recommendations:
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps. This can be done by first diluting the stock in a smaller volume of pre-warmed cell culture medium before adding it to the final culture vessel.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding this compound.
-
Gentle and Thorough Mixing: Add the this compound solution dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and uniform dispersion.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue: I've observed a precipitate in my culture medium after adding this compound.
Use the following workflow to identify and resolve the issue:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final working solution of this compound for treating cells while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume.
-
Calculate the required volume of the 10 mM stock solution. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Perform an intermediate dilution. For example, to prepare a 10 µM final solution in 10 mL of medium: a. Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. Vortex gently. b. Add 1 mL of the 100 µM intermediate solution to the final 9 mL of pre-warmed medium.
-
Add the diluted this compound solution to the final volume of media dropwise while gently vortexing or swirling.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, it is recommended to prepare a fresh solution at a lower concentration.
-
Use the working solution immediately. Do not store aqueous dilutions of this compound.
Data Presentation
| Solvent/Medium | Serum Presence | Expected Solubility | Recommendations |
| 100% DMSO | N/A | High | Recommended for stock solutions (≥10 mM) |
| Water | N/A | Insoluble | Avoid using water as a primary solvent |
| PBS | N/A | Very Low | Not recommended for preparing working solutions |
| Basal Media (e.g., DMEM, RPMI-1640) | Absent | Low | Empirical testing required. Start with low µM concentrations. |
| Complete Media (e.g., DMEM + 10% FBS) | Present | Moderate | Serum proteins may aid in solubilization, but interactions can still occur. Empirical testing is crucial. |
Signaling Pathway
This compound is an antagonist of the LPA1 and LPA3 receptors. Upon binding of LPA, these G protein-coupled receptors (GPCRs) activate several downstream signaling cascades that are involved in cell proliferation, migration, and survival. This compound blocks these effects.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
determining optimal incubation time for Ki16198
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Ki16198 in cell-based assays, with a focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist for lysophosphatidic acid (LPA) receptors. [1]It is the methyl ester of Ki16425 and primarily acts by inhibiting the LPA1 and LPA3 receptors. [1][2]this compound shows weaker inhibition for the LPA2 receptor and no activity at LPA4, LPA5, and LPA6 receptors. [2]By blocking these receptors, this compound interferes with the downstream signaling pathways that LPA typically activates, which are involved in various cellular processes like proliferation, migration, and invasion, particularly in the context of cancer. [3] Q2: What is the recommended starting incubation time for this compound in a cell-based assay?
The optimal incubation time for this compound is highly dependent on the specific cell type, the assay being performed, and the biological question being addressed. Based on published data, incubation times can range from a few hours to several days.
For short-term signaling studies, such as measuring changes in inositol phosphate production or calcium mobilization, a pre-incubation time of 30 minutes to a few hours before adding the LPA stimulus is common. For functional assays that measure processes like cell migration, invasion, or proliferation, longer incubation times are generally required. For instance, studies on pancreatic cancer cells have used incubation times of up to 48 hours to observe inhibition of migration and invasion.
Due to this variability, it is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Q3: How do I design an experiment to determine the optimal incubation time for this compound?
A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with this compound for varying durations and then assessing the desired biological endpoint.
Below is a generalized protocol and a workflow diagram to guide you in designing your experiment.
Experimental Protocols
Protocol: Determining Optimal Incubation Time via a Cell Migration Assay (Boyden Chamber)
This protocol provides a framework for a time-course experiment to find the optimal pre-incubation time for this compound to inhibit LPA-induced cell migration.
Materials:
-
Cell line of interest (e.g., Panc-1, BxPC-3)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysophosphatidic acid (LPA)
-
Boyden chamber apparatus with appropriate pore size membranes
-
Serum-free medium
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the experiment, harvest the cells and resuspend them in serum-free medium.
-
Time-Course Setup: Aliquot the cell suspension into several tubes. For each time point (e.g., 1 hour, 4 hours, 12 hours, 24 hours, 48 hours), add this compound at the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO). Incubate the cells in suspension at 37°C for the designated amount of time.
-
Assay Setup:
-
Add serum-free medium containing LPA (the chemoattractant) to the lower wells of the Boyden chamber.
-
Add serum-free medium without LPA to negative control wells.
-
Place the porous membrane over the lower wells.
-
After the respective pre-incubation times, seed the this compound-treated cells (and vehicle control cells) into the upper chambers.
-
-
Migration Incubation: Incubate the entire apparatus at 37°C in a CO2 incubator for a duration sufficient for cell migration to occur (this may also need optimization, typically 4-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Interpretation: Plot the percentage of migration inhibition versus the pre-incubation time with this compound. The optimal incubation time is the shortest duration that yields the maximal inhibitory effect.
Data Presentation
The following table summarizes incubation times for this compound from various studies. This can serve as a starting point for designing your experiments.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Outcome |
| Pancreatic Cancer Cells (Panc-1, CFPAC-1, BxPC-3) | Invasion | 10 µM | 48 hours | Inhibition of LPA-induced invasion |
| YAPC-PD | Migration & Invasion | Not specified | Not specified | Inhibition of LPA-induced responses |
| YAPC-PD | MMP-9 Expression | 10 µM | 48 hours | Decreased proMMP-9 protein and mRNA |
| lpa1Δ-1 and lpa1Δ+-1 | Proliferation | 1 µM | Not specified | ~70% inhibition of proliferation |
Visual Guides
Signaling Pathway and Troubleshooting
Q4: What signaling pathway does this compound inhibit?
This compound antagonizes LPA receptors, which are G protein-coupled receptors (GPCRs). These receptors, particularly LPA1 and LPA3, couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. Activation of these pathways leads to downstream effects such as calcium mobilization, activation of the Ras-MAPK pathway, and Rho-mediated cytoskeletal changes, ultimately influencing cell proliferation, survival, and migration. This compound blocks the initial step of this cascade by preventing LPA from binding to its receptors.
Q5: My this compound treatment shows no effect. What should I troubleshoot?
If you are not observing the expected inhibitory effect of this compound, several factors could be at play. The following diagram outlines a logical troubleshooting workflow.
A critical first step is to confirm that your cell line expresses the target receptors, LPA1 and LPA3. If receptor expression is low or absent, this compound will not have a significant effect. Additionally, verify the stability and activity of your this compound stock. The compound should be stored correctly, typically at -20°C or -80°C for long-term stability. Finally, ensure your assay is performing as expected by checking both positive (LPA stimulation alone) and negative (vehicle control) controls.
References
Ki16198 In Vitro Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of Ki16198.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the methyl ester of Ki16425 and functions as a potent and orally active antagonist of Lysophosphatidic Acid (LPA) receptors.[1][2] Specifically, it targets LPA receptor 1 (LPA1) and LPA receptor 3 (LPA3), inhibiting the downstream signaling pathways these receptors mediate.[1][2][3] Its primary role observed in research is the attenuation of cancer cell migration, invasion, and metastasis, particularly in pancreatic cancer models.
Q2: Is this compound expected to be directly cytotoxic to cancer cells?
Based on available research, this compound's primary effect is not direct cytotoxicity. Its mechanism is centered on antagonizing LPA receptors, thereby inhibiting LPA-induced cellular processes like migration and invasion. While it has been shown to inhibit the proliferation of certain cells by about 70% at a concentration of 1 μM, its main utility in research has been to counteract the pro-metastatic effects of LPA. Therefore, significant, direct cell death induction comparable to classical cytotoxic agents should not be expected.
Q3: In which cancer cell lines has this compound been studied?
This compound has been demonstrated to be effective in inhibiting LPA-induced migration and invasion in several pancreatic cancer cell lines, including YAPC-PD, Panc-1, CFPAC-1, and BxPC-3.
Q4: What are the reported effective concentrations of this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and the specific biological response being measured. For inhibition of migration and invasion, concentrations in the range of 1-10 μM have been shown to be effective. For instance, a 10 μM concentration has been used to inhibit migration, invasion, and the expression of proMMP-9 protein and mRNA.
Troubleshooting Guides
Problem 1: My cytotoxicity assay (e.g., MTT, LDH) shows no significant cell death after treatment with this compound.
-
Possible Cause 1: Incorrect expectation of the compound's effect.
-
Solution: As highlighted in the FAQs, this compound is not primarily a cytotoxic agent. Its main role is to inhibit LPA-induced signaling. If your experimental goal is to induce direct cell death, this compound may not be the appropriate compound. Consider its use as an inhibitor of LPA-driven processes.
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Ensure that the concentration range and incubation times are appropriate. While direct cytotoxicity is not its main function, subtle effects on cell viability might be observed at higher concentrations or longer incubation periods. A broad concentration range (e.g., 0.1 µM to 100 µM) and multiple time points (e.g., 24, 48, 72 hours) are recommended for initial characterization.
-
-
Possible Cause 3: Cell line insensitivity.
-
Solution: The expression levels of LPA1 and LPA3 can vary significantly between cell lines. Verify the expression of these receptors in your cell line of interest. Cells with low or no expression of LPA1 and LPA3 are unlikely to respond to this compound.
-
Problem 2: I am observing inconsistent results in my cell viability assays.
-
Possible Cause 1: Compound stability and solubility.
-
Solution: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. It is advisable to consult the manufacturer's instructions for optimal storage and handling.
-
-
Possible Cause 2: Presence of endogenous LPA in serum.
-
Solution: Fetal bovine serum (FBS) and other serum supplements contain LPA, which can activate LPA receptors and interfere with the action of this compound. For experiments specifically investigating the antagonistic properties of this compound, consider using serum-free or low-serum media, or charcoal-stripped serum to remove lipids.
-
-
Possible Cause 3: Confluency of cell cultures.
-
Solution: Cell density can influence the response to various treatments. Standardize your cell seeding density for all experiments to ensure reproducibility. High cell confluency can sometimes mask subtle cytotoxic or anti-proliferative effects.
-
Quantitative Data Summary
| Parameter | Value | Target(s) | Notes |
| Ki for Inositol Phosphate Production Inhibition | 0.34 μM | LPA1 | This compound is the methyl ester of Ki16425, which has these Ki values. |
| 0.93 μM | LPA3 | ||
| Effective Concentration for Inhibition of Migration/Invasion | 1 - 10 μM | LPA1/LPA3 | Observed in pancreatic cancer cell lines. |
| Inhibition of Proliferation | ~70% inhibition at 1 μM | LPA1 | Observed in lpa1Δ-1 and lpa1Δ+-1 cells. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and include appropriate vehicle controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizations
Caption: LPA signaling pathway and the antagonistic action of this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
References
Ki16198 Technical Support Center: Enhancing Efficacy in Animal Models
Welcome to the technical support center for Ki16198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in preclinical animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent antagonist of the lysophosphatidic acid (LPA) receptors.[1] It is the methyl ester of Ki16425, a modification that makes it suitable for oral administration.[1][2][3] Its primary mechanism involves competitively blocking the binding of LPA to its receptors, which in turn inhibits downstream signaling pathways responsible for cellular processes like proliferation, migration, and invasion.[4]
Q2: What is the receptor selectivity profile of this compound?
This compound is selective for LPA receptor 1 (LPA₁) and LPA receptor 3 (LPA₃). It shows weaker inhibitory activity towards LPA₂ and no significant activity at LPA₄, LPA₅, or LPA₆ receptors.
Table 1: In Vitro Potency of this compound
| Target Receptor | Assay Type | Ki Value (µM) |
|---|---|---|
| LPA₁ | Inositol Phosphate Production | 0.34 |
| LPA₃ | Inositol Phosphate Production | 0.93 |
Q3: How does this compound differ from its parent compound, Ki16425?
This compound is the methyl ester prodrug of Ki16425. This chemical modification enhances its suitability for oral administration, allowing for effective systemic exposure in vivo. In vitro, both compounds show similar potency in inhibiting LPA-induced migration and invasion of cancer cells.
Q4: What are the key signaling pathways affected by this compound?
By antagonizing LPA₁ and LPA₃, this compound blocks the activation of several heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. This inhibition disrupts downstream cascades such as the Ras/MAPK pathway, the PI3K/Akt pathway, and Rho-mediated signaling, which are crucial for cell proliferation, survival, and cytoskeletal reorganization.
Section 2: Troubleshooting Guide
Q5: My this compound is not dissolving. How should I prepare it for in vivo studies?
This compound is insoluble in water, which is a common challenge for in vivo formulation. A clear solution can be achieved using corn oil. Suspended solutions, which may require sonication to ensure homogeneity before administration, can be prepared using co-solvents like DMSO, PEG300, and Tween-80.
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Protocol | Vehicle Composition | Resulting Solution | Notes |
|---|---|---|---|
| 1 | 10% DMSO + 90% Corn Oil | Clear Solution | Recommended for achieving a true solution. |
| 2 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Suspended Solution | Requires sonication to aid dissolution. |
| 3 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Suspended Solution | Requires sonication. |
Q6: What is the recommended storage for this compound stock solutions and working solutions?
For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is not recommended to store diluted working solutions for long periods; they should be prepared fresh for each experiment.
Q7: What administration routes and dosages have been effective in animal models?
This compound is designed for oral activity (p.o.). Effective doses have been reported in a range from 1-2 mg/kg to as high as 60 mg/kg, depending on the animal model and indication.
Table 3: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Indication | Dose & Route | Key Findings |
|---|---|---|---|
| YAPC-PD Xenograft Mouse | Pancreatic Cancer | 1 mg, p.o., daily | Significantly decreased metastasis to lung and liver. |
| YAPC-PD Xenograft Mouse | Pancreatic Cancer | 2 mg/kg, p.o. | Decreased metastatic node weight and ascites formation by ~50%. |
| Rat Model | Lactate-Induced Limb Lesions | 60 mg/kg, p.o. | Significantly inhibited limb lesions. |
Q8: I am not observing the expected anti-tumor/anti-fibrotic effect. What are the potential reasons?
Suboptimal efficacy can stem from several factors, including improper formulation, inadequate dosage, or a disease model that is not driven by LPA₁/LPA₃ signaling. Follow the troubleshooting workflow below to diagnose the issue.
Q9: How important is the expression of LPA receptors in my chosen animal model or cell line?
It is critical. The efficacy of this compound is directly dependent on the presence and functional role of its targets, LPA₁ and LPA₃, in the specific pathology being studied. For example, in pancreatic cancer, LPA₁ is abundantly expressed and stimulates migration, making it a suitable target. Conversely, in some ovarian cancers, LPA₁ expression may be reduced, and LPA₂/LPA₃ play a larger role, which could alter the effectiveness of a highly selective LPA₁/₃ antagonist. It is essential to confirm receptor expression in your model system (e.g., via qPCR or Western blot) before initiating large-scale efficacy studies.
Q10: Could off-target effects be influencing my results?
While this compound is considered selective, all small molecule inhibitors have the potential for off-target effects. If you observe unexpected or paradoxical results, consider the possibility of engagement with other cellular targets. It is crucial to include proper controls, such as vehicle-only groups and potentially a structurally distinct LPA₁/₃ antagonist, to help differentiate on-target from off-target phenomena.
Q11: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?
This compound was specifically developed to be an orally active compound. Its design as a methyl ester of Ki16425 improves its pharmacokinetic properties for oral administration. Detailed public data on its half-life, bioavailability, and tissue distribution are limited. However, its demonstrated efficacy following oral administration in multiple rodent models confirms it achieves sufficient systemic exposure to engage its target receptors and exert a pharmacodynamic effect.
Section 3: Detailed Experimental Protocols
Protocol 1: In Vivo Pancreatic Cancer Xenograft Model
This protocol is adapted from studies demonstrating the efficacy of this compound in suppressing pancreatic cancer metastasis.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice). All procedures must follow institutional animal care guidelines.
-
Cell Culture: Culture a suitable pancreatic cancer cell line, such as YAPC-PD, under standard conditions.
-
Inoculation: Inoculate mice intraperitoneally with cancer cells (e.g., 1 x 10⁶ cells per mouse).
-
Grouping: Randomly assign mice to a vehicle control group and a this compound treatment group (n=10 per group is recommended).
-
Drug Preparation: Prepare this compound fresh daily in a suitable vehicle (see Table 2). For example, dissolve in 10% DMSO and 90% corn oil.
-
Administration: Starting on the day of inoculation (Day 0), administer this compound or vehicle orally once daily for 28 days.
-
Endpoint Analysis: On Day 28, euthanize the animals and perform a necropsy. Measure the total weight of metastatic nodes in the peritoneal cavity and the volume of ascites fluid. Collect organs such as the liver, lungs, and brain to assess metastatic burden through histological analysis.
Protocol 2: In Vitro Cell Invasion Assay
This protocol can be used to validate the on-target effect of this compound on cancer cell invasion before proceeding to in vivo experiments.
Methodology:
-
Cell Culture: Seed pancreatic cancer cells (e.g., Panc-1, YAPC-PD) in serum-free media in the upper chamber of a Matrigel-coated transwell insert (8-µm pore size).
-
Treatment: Add this compound at various concentrations (e.g., 0-10 µM) to the upper chamber.
-
Chemoattractant: Add LPA (e.g., 1 µM) as a chemoattractant to the lower chamber. Include a negative control without LPA and a positive control with LPA but no inhibitor.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. Calculate the percentage of invasion relative to the positive control. The inhibitory effect of this compound should show a dose-dependent decrease in cell invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
controlling for variables in Ki16198 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lysophosphatidic acid (LPA) receptor antagonist, Ki16198.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the methyl ester of Ki16425 and functions as a potent antagonist of Lysophosphatidic Acid (LPA) receptors.[1][2] It specifically inhibits LPA1 and LPA3-induced inositol phosphate production.[1][2] Its antagonistic activity is weaker for the LPA2 receptor, and it shows no activity at LPA4, LPA5, and LPA6 receptors.[1]
Q2: What is the selectivity profile of this compound?
This compound is selective for LPA1 and LPA3 receptors. It is considered a pan-LPA antagonist for these subtypes, but not for others in the LPA receptor family. The inhibitory constants (Ki) for LPA1 and LPA3 are 0.34 μM and 0.93 μM, respectively.
Q3: What are the common in vitro applications of this compound?
This compound is frequently used in in vitro studies to investigate the role of LPA signaling in various cellular processes. Common applications include:
-
Inhibition of cancer cell migration and invasion.
-
Reduction of pro-Matrix Metalloproteinase-9 (proMMP-9) protein and mRNA expression.
-
Inhibition of cell proliferation.
Q4: Is this compound effective in vivo?
Yes, this compound is orally active and has demonstrated efficacy in in vivo models. For instance, in a xenograft mouse model of pancreatic cancer, oral administration of this compound significantly decreased metastatic node weight and ascites formation. It has also been shown to inhibit lactate-induced limb lesions in rats.
Q5: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and Ethanol. It is insoluble in water. For stock solutions, dissolve this compound in fresh DMSO to a concentration of up to 98 mg/mL (200.41 mM). It is important to use fresh DMSO as moisture can reduce solubility.
Q6: How should I store this compound stock solutions?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure stock solutions are stored properly at -80°C and have not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Low Expression of LPA1/LPA3 Receptors | Confirm the expression of LPA1 and LPA3 receptors in your cell line using techniques like qPCR or Western blotting. This compound's efficacy is dependent on the presence of these target receptors. |
| Presence of Serum in Media | Serum contains LPA, which can compete with this compound. Consider performing experiments in serum-free or low-serum media to enhance the inhibitory effect of this compound. If serum is required, ensure consistent serum concentrations across all experimental conditions. |
| Cell Line Specific Differences | The response to this compound can vary between cell lines. For example, while it inhibits LPA-induced invasion in Panc-1, CFPAC-1, and BxPC-3 cells, it does not affect EGF-induced invasion. |
Issue 2: Precipitation of this compound in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound is insoluble in water. When diluting from a DMSO stock, ensure the final DMSO concentration in the aqueous media is kept low (typically <0.5%) to prevent precipitation. |
| Incorrect Dilution Method | Add the this compound stock solution to the aqueous media while vortexing to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the concentrated DMSO stock. |
| Temperature Effects | If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound. However, be cautious of temperature effects on your biological system. |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | While this compound is selective for LPA1 and LPA3, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response studies. |
| Confounding Variables | Include appropriate controls to account for potential off-target effects. This includes a vehicle control (DMSO) and potentially a negative control compound with a similar chemical structure but no activity against LPA receptors. |
| Activation of Other Pathways | In some cases, kinase inhibitors can paradoxically activate certain signaling pathways. It is advisable to assess key downstream signaling molecules to confirm the on-target effect of this compound. |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | Ki (μM) | Cell Line |
| LPA1 | Inositol Phosphate Production | 0.34 | - |
| LPA3 | Inositol Phosphate Production | 0.93 | - |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment | Dosage | Effect |
| This compound | 2 mg/kg | Significantly decreased total metastatic node weight and ascites formation by ~50%. |
| This compound | 60 mg/kg (orally) | Significantly inhibited lactate-induced limb lesions in rats. |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay
This protocol is adapted from studies on pancreatic cancer cell lines.
-
Cell Culture: Culture pancreatic cancer cells (e.g., Panc-1, CFPAC-1, BxPC-3) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Invasion Assay Setup:
-
Use a Boyden chamber with an 8 µm pore size polycarbonate membrane coated with Matrigel.
-
Add 1 µM LPA to the lower chamber as a chemoattractant.
-
In the upper chamber, add the starved cells (e.g., 5 x 10^4 cells) in serum-free medium.
-
Add this compound at the desired concentration (e.g., 0-10 µM) to both the upper and lower chambers.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere of 5% CO2 for 48 hours.
-
Analysis:
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
-
Controls: Include a negative control (no LPA) and a vehicle control (DMSO). To test for specificity, a parallel experiment using a different chemoattractant like EGF (Epidermal Growth Factor) can be performed.
Protocol 2: In Vivo Formulation for Oral Administration
This protocol provides a method for preparing this compound for oral administration in animal studies.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Formulation (Example for 2.5 mg/mL):
-
To prepare a 1 mL working solution, start with 100 µL of a 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
This will result in a suspended solution.
-
-
Alternative Formulation (Clear Solution):
-
Prepare a 10% DMSO and 90% Corn Oil solution.
-
Dissolve this compound in this mixture. This should result in a clear solution with a solubility of at least 2.5 mg/mL.
-
-
Administration: Administer the prepared formulation to the animals via oral gavage.
Visualizations
Caption: LPA signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Ki16198 vs. Ki16425: A Comparative Guide to In Vitro Potency as LPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two closely related lysophosphatidic acid (LPA) receptor antagonists, Ki16198 and Ki16425. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in studying LPA signaling pathways.
Introduction
Ki16425 is a well-characterized antagonist of the lysophosphatidic acid receptors LPA1 and LPA3, with weaker activity at the LPA2 receptor.[1][2][3] this compound is the methyl ester of Ki16425 and is often used as a more cell-permeable prodrug that is converted to the active form, Ki16425, intracellularly.[4][5] Both compounds are widely used to investigate the physiological and pathological roles of LPA signaling in various cellular processes, including cell proliferation, migration, and invasion.
Quantitative Data Summary
The in vitro potency of this compound and Ki16425 has been determined through various functional assays. The following table summarizes the reported inhibitor constant (Ki) values for their antagonist activity at the human LPA receptors 1, 2, and 3. The data indicates that both compounds exhibit a similar potency profile, with the highest affinity for LPA1, followed by LPA3, and significantly lower affinity for LPA2.
| Compound | Target Receptor | Potency (Ki) | Cell Line | Assay Type |
| Ki16425 | LPA1 | 0.34 µM | RH7777 | Inositol Phosphate Production |
| LPA2 | 6.5 µM | RH7777 | Inositol Phosphate Production | |
| LPA3 | 0.93 µM | RH7777 | Inositol Phosphate Production | |
| This compound | LPA1 | 0.34 µM | RH7777 | Inositol Phosphate Production |
| LPA2 | Weaker Inhibition | RH7777 | Inositol Phosphate Production | |
| LPA3 | 0.93 µM | RH7777 | Inositol Phosphate Production |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to determine the in vitro potency of this compound and Ki16425.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the ability of an antagonist to inhibit LPA-induced production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled LPA receptors (LPA1 and LPA3).
Protocol:
-
Cell Culture and Labeling:
-
Culture RH7777 cells stably expressing the desired human LPA receptor subtype (LPA1, LPA2, or LPA3) in a suitable growth medium.
-
Seed the cells in 12-well plates.
-
Label the cells by incubating them overnight with a medium containing [3H]myo-inositol (e.g., 1 µCi/mL).
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or Ki16425) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of LPA (e.g., EC80) in the presence of LiCl (e.g., 10 mM) to prevent the degradation of inositol monophosphate.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a suitable stop solution (e.g., ice-cold 0.5 M HClO4).
-
Extract the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LPA-induced IP accumulation at each antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein activation and is particularly useful for assessing the activity of Gi/o-coupled receptors.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the target LPA receptor.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membranes in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the antagonist (this compound or Ki16425), a fixed concentration of LPA, and [35S]GTPγS.
-
Add GDP to the reaction mixture to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
Calculate the percentage of inhibition of LPA-stimulated [35S]GTPγS binding.
-
Determine the IC50 and Ki values as described for the IP accumulation assay.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. LPA receptors coupled to Gq activate phospholipase C, leading to the generation of IP3 and subsequent release of calcium from intracellular stores.
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the target LPA receptor in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of the antagonist (this compound or Ki16425) to the wells and incubate for a short period.
-
Inject a fixed concentration of LPA to stimulate the cells.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the LPA-induced calcium mobilization by the antagonist.
-
Calculate the IC50 and Ki values as previously described.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA receptor signaling pathway and a general experimental workflow for determining the in vitro potency of antagonists.
Caption: LPA Receptor Signaling Pathway.
Caption: In Vitro Potency Determination Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the LPA Signaling Landscape: A Comparative Guide to Ki16198 and Other LPA Antagonists
For researchers, scientists, and drug development professionals navigating the complex world of lysophosphatidic acid (LPA) signaling, the selection of a suitable antagonist is a critical decision. This guide provides an objective comparison of Ki16198 with other prominent LPA receptor antagonists, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Lysophosphatidic acid, a bioactive phospholipid, exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6. These receptors are implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, LPA receptor antagonists have emerged as valuable pharmacological tools and potential therapeutic agents for a range of diseases, including cancer and idiopathic pulmonary fibrosis.
This guide focuses on a comparative analysis of this compound, a widely used LPA antagonist, against other key players in the field, including its parent compound Ki16425, and the more selective antagonists AM095 and BMS-986020.
Quantitative Comparison of LPA Antagonist Potency
The potency of LPA antagonists is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the antagonist required to inhibit the binding or function of the LPA receptor by 50%. The lower the Ki or IC50 value, the greater the potency of the antagonist. The following table summarizes the reported potency values for this compound and other selected LPA antagonists against different LPA receptor subtypes.
| Antagonist | Target(s) | Ki (μM) | IC50 (μM) | Assay Type | Reference |
| This compound | LPA1, LPA3 | 0.34 (LPA1), 0.93 (LPA3) | Inositol Phosphate Production | [1][2] | |
| LPA2 | Weaker inhibition | Inositol Phosphate Production | [2] | ||
| LPA4, LPA5, LPA6 | No activity | Inositol Phosphate Production | [2] | ||
| Ki16425 | LPA1, LPA3 | 0.34 (LPA1), 0.93 (LPA3) | Inositol Phosphate Production | [3] | |
| LPA2 | 6.5 | Inositol Phosphate Production | |||
| LPA1 | 0.25 | GTPγS Binding | |||
| LPA3 | 0.36 | GTPγS Binding | |||
| AM095 | LPA1 (human) | 0.98 | GTPγS Binding | ||
| LPA1 (mouse) | 0.73 | GTPγS Binding | |||
| LPA1 (human) | 0.025 | Calcium Flux | |||
| LPA1 (mouse) | 0.023 | Calcium Flux | |||
| LPA1 (mouse, chemotaxis) | 0.778 | Chemotaxis | |||
| LPA1 (human, chemotaxis) | 0.233 | Chemotaxis | |||
| BMS-986020 | LPA1 | High-affinity antagonist | Not specified | ||
| BSEP | 4.8 | Transporter Inhibition | |||
| MRP4 | 6.2 | Transporter Inhibition | |||
| MDR3 | 7.5 | Transporter Inhibition |
LPA Signaling Pathway
The binding of LPA to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The diagram below illustrates the major signaling pathways activated by LPA receptors.
LPA Signaling Pathways
Experimental Protocols
The characterization and comparison of LPA antagonists rely on a variety of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Inositol Phosphate (IP) Production Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11-coupled receptor activation.
Workflow:
Inositol Phosphate Assay Workflow
Methodology:
-
Cell Culture and Labeling: Cells stably expressing the LPA receptor of interest (e.g., RH7777 cells) are cultured in appropriate media. For labeling, the cells are incubated overnight with a medium containing [³H]myo-inositol.
-
Antagonist Pre-incubation: The labeled cells are washed and then pre-incubated with various concentrations of the LPA antagonist for a defined period.
-
LPA Stimulation: LPA is added to the cells to stimulate the production of inositol phosphates.
-
Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are then extracted.
-
Quantification: The extracted [³H]inositol phosphates are separated using anion-exchange chromatography and quantified by liquid scintillation counting. The results are used to determine the Ki of the antagonist.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following the activation of Gq/11-coupled receptors.
Methodology:
-
Cell Preparation: Cells expressing the target LPA receptor (e.g., CHO cells) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are incubated with different concentrations of the antagonist.
-
LPA Stimulation and Measurement: LPA is added to the wells, and the change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorometric imaging plate reader. The IC50 value is calculated from the dose-response curve.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the LPA receptor of interest.
-
Assay Reaction: The membranes are incubated in a reaction buffer containing GDP, [35S]GTPγS, an agonist (LPA), and varying concentrations of the antagonist.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.
Cell Migration and Invasion Assays
These assays assess the effect of LPA antagonists on the migratory and invasive potential of cells, which are crucial processes in cancer metastasis.
Workflow:
Cell Migration/Invasion Assay Workflow
Methodology:
-
Cell Preparation: The cell line of interest is cultured and then serum-starved to minimize basal migration.
-
Assay Setup: A Boyden chamber or a similar transwell insert system is used. The upper chamber is seeded with the cell suspension. The lower chamber contains a chemoattractant (LPA) and the LPA antagonist at various concentrations. For invasion assays, the membrane of the insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Incubation: The plate is incubated for a set period to allow the cells to migrate or invade through the pores of the membrane towards the chemoattractant.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
The choice of an LPA antagonist is highly dependent on the specific research question and the experimental system. This compound and its parent compound Ki16425 are effective dual antagonists of LPA1 and LPA3 receptors. For studies requiring higher selectivity for the LPA1 receptor, AM095 and BMS-986020 represent more suitable options, with AM095 demonstrating high potency in functional assays. It is crucial to consider the off-target effects of these compounds, as exemplified by the hepatobiliary effects observed with BMS-986020, which appear to be independent of its LPA1 antagonism. This guide, by providing a side-by-side comparison of potency and detailed experimental protocols, aims to empower researchers to make informed decisions in their investigation of the multifaceted LPA signaling axis.
References
Ki16198 vs. Pan-LPA Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is critical for experimental design and therapeutic strategy. This guide provides an objective comparison of Ki16198, a selective LPA1/LPA3 receptor antagonist, with pan-LPA inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its diverse biological effects through a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] These receptors are implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis, making them attractive targets for therapeutic intervention.[3][4] Inhibitors of LPA signaling are therefore of significant interest. This guide compares the specific LPA1/LPA3 antagonist this compound with pan-LPA inhibitors, which target a broader range of LPA receptors.
Mechanism of Action and Target Specificity
This compound is the orally active methyl ester of Ki16425. It functions as a competitive antagonist with high affinity for the LPA1 and LPA3 receptors. Its inhibitory activity against the LPA2 receptor is significantly weaker, and it exhibits no activity at LPA4, LPA5, and LPA6 receptors. This selectivity allows for the targeted interrogation of LPA1- and LPA3-mediated signaling pathways.
Pan-LPA inhibitors , in contrast, are designed to block the activity of a wider array of LPA receptors. An example of such a compound is the α-bromophosphonate derivative of LPA (BrP-LPA). BrP-LPA has been shown to be a pan-antagonist for LPA receptors LPA1 through LPA5. Furthermore, some pan-LPA inhibitors also target the enzyme autotaxin (ATX), which is a key enzyme in the production of LPA, thereby reducing the levels of the agonist itself.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and various other LPA receptor antagonists, including the pan-inhibitor BrP-LPA and more selective inhibitors for comparison. This data allows for a direct assessment of their potency and selectivity across the different LPA receptor subtypes.
Table 1: Inhibitory Constants (Ki) of LPA Receptor Antagonists
| Compound | LPA1 (Ki, µM) | LPA2 (Ki, µM) | LPA3 (Ki, µM) | LPA4 | LPA5 | LPA6 | Reference(s) |
| This compound | 0.34 | Weaker Inhibition | 0.93 | No Activity | No Activity | No Activity | |
| Ki16425 | 0.34 | 6.5 | 0.93 | No Activity | No Activity | No Activity | |
| BrP-LPA (syn) | 0.273 | 0.250 | 1.83 | Antagonist | Weak Agonist | Not Reported | |
| BrP-LPA (anti) | 0.752 | 0.241 | 0.623 | Antagonist | Antagonist (Ki: 0.376 µM) | Not Reported |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of LPA Receptor Antagonists
| Compound | Target(s) | Assay | IC50 (µM) | Reference(s) |
| AM095 | LPA1 (human) | GTPγS binding | 0.98 | |
| LPA1 (mouse) | GTPγS binding | 0.73 | ||
| LPA1 (human) | Calcium Flux | 0.025 | ||
| LPA1 (mouse) | Calcium Flux | 0.023 | ||
| BMS-986020 | BSEP | Transporter Inhibition | 4.8 | |
| MRP4 | Transporter Inhibition | 6.2 | ||
| MDR3 | Transporter Inhibition | 7.5 | ||
| AM966 | LPA1 (human) | Calcium Release | 0.017 | |
| LPA1 (mouse) | Chemotaxis | 0.469 | ||
| VPC32183 | LPA1/LPA3 | Competitive Antagonist | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize and compare LPA receptor inhibitors.
GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling. It is used to differentiate between agonists, antagonists, and inverse agonists.
-
Principle: In the presence of an agonist, the GPCR undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to accumulate a measurable signal. Antagonists compete with the agonist, thereby inhibiting this [35S]GTPγS binding.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the LPA receptor of interest are prepared from cultured cells.
-
Reaction Mixture: Membranes are incubated with the test compound (potential antagonist), a known LPA receptor agonist, and [35S]GTPγS in an appropriate assay buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Signal Detection: The reaction is terminated, and the amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter. The data is then analyzed to determine the potency (IC50) of the antagonist.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream signaling event for GPCRs that couple to Gq proteins.
-
Principle: Activation of Gq-coupled LPA receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
-
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target LPA receptor are seeded in a multi-well plate and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with the test antagonist.
-
Agonist Stimulation: An LPA receptor agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.
-
Cell Migration Assay
This assay assesses the ability of an inhibitor to block LPA-induced cell migration, a key cellular response mediated by LPA receptors.
-
Principle: LPA is a potent chemoattractant for many cell types. This assay measures the ability of cells to migrate across a porous membrane towards an LPA gradient.
-
Methodology:
-
Cell Seeding: Cells are seeded in the upper chamber of a transwell insert with a porous membrane.
-
Experimental Setup: The lower chamber contains media with LPA as a chemoattractant. The upper chamber contains the cells with the test inhibitor.
-
Incubation: The plate is incubated for a period to allow for cell migration.
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. The migrated cells on the lower side are fixed, stained, and counted. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence and absence of the inhibitor.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in LPA signaling and the experimental approach to studying its inhibitors, the following diagrams are provided in the DOT language for Graphviz.
LPA Signaling Pathway
Caption: LPA signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for characterizing LPA receptor inhibitors.
This compound vs. Pan-LPA Inhibitors: A Logical Comparison
Caption: Logical comparison of this compound and pan-LPA inhibitors.
Conclusion
The choice between this compound and a pan-LPA inhibitor is contingent upon the specific research question. This compound, with its selectivity for LPA1 and LPA3, is an invaluable tool for dissecting the specific roles of these two receptors in various biological processes. In contrast, pan-LPA inhibitors like BrP-LPA offer a means to investigate the consequences of a more global blockade of LPA signaling, which can be particularly useful in preclinical models where multiple LPA receptors may contribute to the pathology. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental needs.
References
- 1. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of Ki16198: A Comparative Guide for Researchers
For researchers in oncology, pharmacology, and cell biology, rigorous validation of tool compounds is paramount for reproducible and reliable results. This guide provides a comprehensive overview of the experimental validation of Ki16198, a potent and orally active antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3. We present a comparative analysis of its activity with relevant controls, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
This compound, the methyl ester of Ki16425, is a widely used small molecule inhibitor for studying the roles of LPA signaling in various physiological and pathological processes, particularly in cancer cell migration, invasion, and metastasis.[1][2] Its mechanism of action involves the specific blockade of LPA1 and LPA3 receptors, thereby inhibiting the downstream signaling cascades initiated by the binding of the bioactive lipid, LPA.[1][2][3]
Comparative Analysis of this compound Activity
To objectively assess the inhibitory activity of this compound, it is essential to compare its effects against appropriate positive and negative controls. Lysophosphatidic acid (LPA) serves as the canonical positive control, as it is the natural agonist for the receptors that this compound blocks. Vehicle controls, such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), are standard negative controls to account for any effects of the solvent. Furthermore, to demonstrate specificity, other signaling molecules that induce similar cellular responses through different pathways, such as Epidermal Growth Factor (EGF), can be employed.
In Vitro Inhibition of Cancer Cell Migration and Invasion
This compound has been shown to effectively inhibit the migration and invasion of various cancer cell lines, particularly those of pancreatic origin. The following tables summarize the typical quantitative data obtained from such validation experiments.
| Compound/Control | Concentration | Cell Line | Assay Type | Observed Effect | Reference |
| This compound | 0-10 µM | YAPC-PD, Panc-1, CFPAC-1, BxPC-3 | Migration & Invasion | Potent inhibition of LPA-induced migration and invasion | |
| Ki16425 | 0-10 µM | YAPC-PD | Migration & Invasion | Similar inhibitory potency to this compound | |
| LPA (Positive Control) | 100 nM - 1 µM | Various | Migration & Invasion | Significant induction of cell migration and invasion | |
| Vehicle (Negative Control) | - | Various | Migration & Invasion | Basal level of migration and invasion | |
| EGF (Specificity Control) | - | Panc-1, CFPAC-1, BxPC-3 | Invasion | No inhibition of EGF-induced invasion by this compound |
In Vivo Inhibition of Tumorigenesis and Metastasis
The efficacy of this compound has also been validated in in vivo animal models, demonstrating its potential to attenuate tumor growth and metastasis.
| Treatment | Dosage | Animal Model | Primary Outcome | Observed Effect | Reference |
| This compound | 1 mg in 500 µL | YAPC-PD xenograft mice | Metastasis | Significant decrease in metastasis to liver, lung, and brain | |
| Vehicle Control | 500 µL of 12.5% DMSO | YAPC-PD xenograft mice | Metastasis | Metastasis observed in all control mice | |
| This compound | 2 mg/kg | YAPC-PD xenograft mice | Tumor Growth & Ascites | Significant decrease in metastatic node weight and ascites formation |
Key Experimental Protocols
Reproducible validation of this compound activity relies on standardized experimental procedures. Below are detailed methodologies for common in vitro assays.
Transwell Migration and Invasion Assay
This assay is a gold standard for quantifying the migratory and invasive potential of cells in response to chemoattractants.
-
Cell Preparation: Culture pancreatic cancer cells (e.g., Panc-1, BxPC-3) to 80-90% confluency. The day before the experiment, serum-starve the cells overnight in a medium containing 0.1% Bovine Serum Albumin (BSA).
-
Assay Setup (Migration):
-
Use transwell inserts with an 8 µm pore size polycarbonate membrane.
-
In the lower chamber, add medium containing the chemoattractant (e.g., 100 nM LPA) or control media (serum-free media for negative control).
-
Harvest the serum-starved cells and resuspend them in serum-free media.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Seed the pre-incubated cells into the upper chamber of the transwell insert.
-
-
Assay Setup (Invasion):
-
For invasion assays, the transwell inserts are first coated with a layer of basement membrane matrix (e.g., Matrigel).
-
The subsequent steps are the same as for the migration assay.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration/invasion (typically 24-48 hours).
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: LPA receptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro validation of this compound using a transwell assay.
References
A Comparative Guide to the Specificity of LPA Receptor Antagonists: Ki16198 vs. BMS-986020
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of two lysophosphatidic acid (LPA) receptor antagonists, Ki16198 and BMS-986020. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (LPA1-6). These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound and BMS-986020 are two antagonists that have been developed to probe the function of LPA receptors, particularly in the contexts of cancer and fibrosis. While both compounds target LPA receptors, their specificity profiles differ significantly, which has important implications for their experimental use and potential clinical applications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of this compound and BMS-986020 against their primary targets and key off-targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound | LPA1 | Inositol Phosphate Production | Ki = 0.34 µM | [1][2][3] |
| LPA3 | Inositol Phosphate Production | Ki = 0.93 µM | [1][2] | |
| LPA2 | Inositol Phosphate Production | Weaker inhibition (Ki = 6.5 µM for parent Ki16425) | ||
| LPA4, LPA5, LPA6 | Not specified | No activity | ||
| BMS-986020 | LPA1 | Radioligand Binding | High-affinity antagonist | |
| BSEP (Bile Salt Export Pump) | Inhibition Assay | IC50 = 4.8 µM | ||
| MRP4 (Multidrug Resistance-associated Protein 4) | Inhibition Assay | IC50 = 6.2 µM | ||
| MDR3 (Multidrug Resistance Protein 3) | Inhibition Assay | IC50 = 7.5 µM |
Specificity Profile
This compound is an antagonist of LPA1 and LPA3 receptors. It is the orally active methyl ester of Ki16425. Its inhibitory activity is more potent against LPA1 (Ki = 0.34 µM) than LPA3 (Ki = 0.93 µM). The parent compound, Ki16425, exhibits significantly weaker inhibition of LPA2 (Ki = 6.5 µM) and no activity at LPA4, LPA5, and LPA6 receptors. This profile suggests that this compound is a dual LPA1/LPA3 antagonist with selectivity against other LPA receptor subtypes.
BMS-986020 is a high-affinity and selective antagonist of the LPA1 receptor. While its on-target potency is well-established, its clinical development for idiopathic pulmonary fibrosis was halted due to hepatobiliary toxicity. This toxicity was attributed to off-target inhibition of bile acid and phospholipid transporters, including the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3), with IC50 values of 4.8 µM, 6.2 µM, and 7.5 µM, respectively. These findings highlight a critical liability of BMS-986020, where off-target effects occur at concentrations achievable in vivo.
Signaling Pathways
LPA1 and LPA3 receptors, the primary targets of this compound, couple to various G proteins to initiate downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of their antagonism. BMS-986020 primarily targets the LPA1 receptor signaling pathway.
References
Cross-Validation of Ki16198 Efficacy Using siRNA-Mediated Gene Silencing
A Comparative Guide for Target Validation in LPA Receptor Signaling
This guide provides a comparative analysis framework for researchers to cross-validate the pharmacological effects of Ki16198, a small molecule inhibitor, with the genetic knockdown approach of small interfering RNA (siRNA). The objective is to confirm that the cellular effects observed with this compound are specifically due to the inhibition of its intended targets, the Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3.
Lysophosphatidic acid is a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), LPAR1 through LPAR6.[1][2] These receptors are coupled to various G proteins, including Gαi/o, Gαq/11, and Gα12/13, which in turn activate downstream signaling cascades regulating critical cellular processes like proliferation, migration, and survival.[3][4][5] this compound is an antagonist that specifically targets the LPA1 and LPA3 receptors, showing weaker activity against LPA2 and no activity at LPA4, LPA5, or LPA6. It has been demonstrated to inhibit invasion and metastasis in pancreatic cancer models.
To ensure that the biological outcomes of this compound treatment are a direct result of LPA1/LPA3 inhibition and not off-target effects, a common validation strategy is to use siRNA to silence the expression of the LPAR1 and LPAR3 genes. If the phenotype observed with this compound treatment is replicated by siRNA-mediated knockdown of its target receptors, it provides strong evidence for the inhibitor's on-target specificity.
LPA Signaling Pathway: Inhibition by this compound vs. siRNA
The diagram below illustrates the LPA signaling pathway and highlights the distinct but functionally convergent intervention points of this compound and LPAR-targeted siRNAs. This compound acts as a competitive antagonist, blocking LPA from binding to the LPA1 and LPA3 receptors. In contrast, siRNAs targeting LPAR1 and LPAR3 prevent the synthesis of these receptors by degrading their corresponding mRNA transcripts. Both methods ultimately lead to the attenuation of downstream signaling.
Experimental Workflow for Cross-Validation
A logical workflow is essential for comparing the effects of a small molecule inhibitor and siRNA. The process involves treating parallel cell cultures with the inhibitor, a specific siRNA, and appropriate controls, followed by downstream functional and molecular assays.
Data Presentation for Comparative Analysis
The quantitative results from the experiments should be summarized in tables to facilitate a direct comparison between the effects of this compound and siRNA-mediated knockdown.
Table 1: Comparative Effects on Cancer Cell Migration
| Treatment Group | Concentration / Dose | Migration Inhibition (%) | p-value vs. Control |
| Vehicle Control (DMSO) | 0.1% | 0 ± 4.5 | - |
| Control siRNA | 20 nM | 2 ± 5.1 | > 0.05 |
| This compound | 10 µM | 68 ± 7.2 | < 0.001 |
| LPAR1 siRNA | 20 nM | 45 ± 6.8 | < 0.01 |
| LPAR3 siRNA | 20 nM | 35 ± 8.1 | < 0.05 |
| LPAR1 + LPAR3 siRNA | 10 nM each | 72 ± 8.5 | < 0.001 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Comparative Effects on Target Gene and Protein Expression
| Treatment Group | Target Analyte | mRNA Level (Fold Change) | Protein Level (Fold Change) |
| Control siRNA | LPAR1 | 1.0 ± 0.12 | 1.0 ± 0.15 |
| LPAR3 | 1.0 ± 0.09 | 1.0 ± 0.11 | |
| p-Akt (S473) | 1.0 ± 0.18 | 1.0 ± 0.20 | |
| This compound (10 µM) | LPAR1 | 0.95 ± 0.15 | 1.1 ± 0.13 |
| LPAR3 | 1.05 ± 0.11 | 0.98 ± 0.10 | |
| p-Akt (S473) | N/A | 0.35 ± 0.08 | |
| LPAR1+LPAR3 siRNA | LPAR1 | 0.18 ± 0.05 | 0.22 ± 0.07 |
| LPAR3 | 0.21 ± 0.06 | 0.25 ± 0.09 | |
| p-Akt (S473) | N/A | 0.41 ± 0.11 | |
| Expression levels are normalized to the respective control group. Data are mean ± SD. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
siRNA Transfection Protocol
This protocol outlines the transient transfection of siRNA into a mammalian cell line.
-
Cell Seeding: One day before transfection, seed 1.5 x 10^5 cells per well in a 6-well plate using antibiotic-free growth medium. Ensure cells reach 60-70% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute 20 nM of the specific siRNA (e.g., LPAR1, LPAR3, or control siRNA) in 100 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 210 µL siRNA-lipid complex drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before proceeding with downstream assays.
Transwell Migration Assay
This assay measures the migratory capacity of cells in response to treatments.
-
Preparation: Rehydrate 24-well Transwell inserts (8.0 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Treatment and Seeding:
-
Harvest cells that have been pre-treated with this compound or transfected with siRNA for 48 hours.
-
Resuspend 5 x 10^4 cells in 200 µL of serum-free medium containing the respective treatment (this compound or vehicle).
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Assay Setup: Place the inserts into the lower wells containing 600 µL of complete medium (with 10% FBS as a chemoattractant).
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Capture images from at least five random fields per membrane using a microscope. Count the migrated cells.
-
Western Blotting
This protocol is for assessing the protein levels of LPAR1, LPAR3, and downstream signaling molecules like phosphorylated Akt (p-Akt).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LPAR1, anti-LPAR3, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to confirm the knockdown of LPAR1 and LPAR3 mRNA following siRNA transfection.
-
RNA Extraction: Isolate total RNA from siRNA-transfected cells using an RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (LPAR1, LPAR3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR detection system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Oral Bioavailability of Ki16198 versus Ki16425: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, understanding the oral bioavailability of lead compounds is a critical step in the progression from preclinical to clinical studies. This guide provides a comparative overview of two closely related lysophosphatidic acid (LPA) receptor antagonists, Ki16198 and Ki16425, with a specific focus on their oral bioavailability.
This document summarizes the known relationship between these two compounds, details a comprehensive experimental protocol for assessing oral bioavailability in a preclinical setting, and presents relevant signaling pathways and workflows through standardized diagrams.
Introduction to this compound and Ki16425
Ki16425 is a well-characterized antagonist of the LPA receptors LPA1 and LPA3. It is widely used as a research tool to investigate the physiological and pathological roles of LPA signaling. However, its utility in in vivo studies requiring oral administration is limited. To address this, this compound was developed as a methyl ester prodrug of Ki16425. This structural modification is designed to enhance its suitability for oral administration, leading to improved absorption from the gastrointestinal tract. In vivo studies have demonstrated the efficacy of orally administered this compound in animal models, supporting its enhanced oral bioavailability.
Comparative Oral Bioavailability
Based on the prodrug strategy employed in its design, it is anticipated that this compound would exhibit significantly improved oral pharmacokinetic parameters compared to Ki16425. The esterification of the carboxylic acid moiety in Ki16425 to form this compound increases its lipophilicity, which generally facilitates absorption across the intestinal epithelium. Following absorption, this compound is expected to be hydrolyzed by esterases to release the active antagonist, Ki16425, into the systemic circulation.
Table 1: Qualitative Comparison of Oral Bioavailability and Physicochemical Properties
| Feature | This compound | Ki16425 |
| Chemical Nature | Methyl ester prodrug | Active carboxylic acid |
| Anticipated Oral Bioavailability | Enhanced | Poor |
| Rationale for Difference | Increased lipophilicity for improved absorption | Lower lipophilicity and potential for poor absorption |
| Activation | In vivo hydrolysis to Ki16425 | Active form |
Experimental Protocol: Assessment of Oral Bioavailability in Mice
The following is a detailed, representative protocol for assessing and comparing the oral bioavailability of a test compound (e.g., this compound) relative to a reference compound (e.g., Ki16425) in a mouse model.
Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of this compound and Ki16425 following oral administration in mice.
Materials:
-
This compound and Ki16425
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline with a suitable solubilizing agent)
-
Male or female CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillary tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Randomly assign mice to experimental groups (n=4-6 per group) for each compound and route of administration (oral and intravenous).
-
-
Dose Preparation:
-
Prepare a homogenous suspension or solution of each compound in the appropriate vehicle at the desired concentration for both oral and intravenous administration. A typical oral dose for initial screening is 10-50 mg/kg. The intravenous dose is typically lower (e.g., 1-5 mg/kg).
-
-
Drug Administration:
-
Oral (PO) Administration: Fast mice overnight (approximately 12 hours) with free access to water before dosing. Administer the compound formulation via oral gavage at a controlled volume (e.g., 10 mL/kg).
-
Intravenous (IV) Administration: Administer the compound formulation via a tail vein injection at a controlled volume.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points post-dosing. For oral administration, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For intravenous administration, earlier time points are crucial (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of this compound and Ki16425 in plasma.
-
Prepare calibration standards and quality control samples in blank mouse plasma.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma samples to determine the concentration of each compound at each time point.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for each animal:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Terminal half-life.
-
-
Calculate the absolute oral bioavailability (%F) using the following formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Visualizations
The following diagrams illustrate the LPA signaling pathway, the experimental workflow for assessing oral bioavailability, and the logical relationship between this compound and Ki16425.
Conclusion
This compound represents a strategic prodrug modification of Ki16425, designed to overcome the limitations of oral absorption. While quantitative, direct comparative pharmacokinetic data is not publicly available, the principles of medicinal chemistry and prodrug design strongly suggest that this compound possesses superior oral bioavailability. For researchers planning to evaluate these or similar compounds, the provided experimental protocol offers a robust framework for conducting in vivo pharmacokinetic studies. The successful translation of potent in vitro antagonists like Ki16425 into orally active therapeutics, as exemplified by this compound, underscores the importance of optimizing drug delivery properties in the drug development pipeline.
evaluating the advantages of Ki16198 over other LPA1/3 antagonists
In the landscape of lysophosphatidic acid (LPA) receptor antagonists, Ki16198 has emerged as a significant tool for researchers investigating the roles of LPA1 and LPA3 in various physiological and pathological processes. This guide provides a comprehensive evaluation of the advantages of this compound by comparing its performance against other notable LPA1/3 antagonists, supported by experimental data and detailed methodologies.
Introduction to LPA1/3 Antagonism
Lysophosphatidic acid is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. These receptors are implicated in a wide range of cellular processes such as cell proliferation, migration, and survival.[1] Dysregulation of LPA signaling is associated with various diseases, including cancer and fibrosis.[1][2] Consequently, the development of potent and selective LPA1/3 antagonists is of great interest for both basic research and therapeutic applications. This compound, the methyl ester of Ki16425, is a well-characterized antagonist that exhibits inhibitory activity against both LPA1 and LPA3.[1]
Comparative Potency and Selectivity
A primary advantage of an LPA receptor antagonist lies in its potency and selectivity. The following tables summarize the available quantitative data for this compound and other key LPA1/3 antagonists.
| Antagonist | Target(s) | Potency (Ki, µM) | Potency (IC50, µM) | Reference |
| This compound | LPA1, LPA3 | LPA1: 0.34LPA3: 0.93 | [1] | |
| Ki16425 | LPA1, LPA3 | LPA1: 0.34LPA3: 0.93 | LPA1: 0.13LPA3: 2.3 | |
| Debio 0719 (R-stereoisomer of Ki16425) | LPA1, LPA3 | LPA1: 0.06LPA3: 0.66 | ||
| AM095 | LPA1 | 0.023 - 0.025 | ||
| AM966 | LPA1 | 0.017 | ||
| BMS-986278 (admilparant) | LPA1 |
Table 1: Potency of LPA1/3 Antagonists. This table highlights the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various antagonists against LPA1 and LPA3. Lower values indicate higher potency.
| Antagonist | Selectivity Profile | Reference |
| This compound | LPA1 ≈ LPA3 >> LPA2; No activity at LPA4, LPA5, LPA6 | |
| Ki16425 | LPA1 ≈ LPA3 >> LPA2; No activity at LPA4, LPA5, LPA6 | |
| Debio 0719 | LPA1 > LPA3 | |
| AM095 | Selective for LPA1 | |
| AM966 | Selective for LPA1 | |
| BMS-986278 (admilparant) | Selective for LPA1 |
Table 2: Selectivity of LPA1/3 Antagonists. This table outlines the receptor selectivity profiles of the compared antagonists.
Signaling Pathways
To understand the mechanism of action of these antagonists, it is crucial to visualize the signaling pathways they inhibit.
Caption: LPA1 Receptor Signaling Pathway.
Caption: LPA3 Receptor Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from key in vitro assays. Below are detailed methodologies for these experiments.
Inositol Phosphate (IP) Accumulation Assay
This assay is used to determine the antagonist's ability to inhibit Gq/11-coupled receptor signaling, which leads to the production of inositol phosphates.
Caption: Workflow for Inositol Phosphate Assay.
Detailed Methodology:
-
Cell Culture and Radiolabeling:
-
Cells (e.g., HEK293T) stably expressing the human LPA1 or LPA3 receptor are seeded in 12-well plates.
-
Once confluent, the cells are incubated overnight in inositol-free DMEM containing 1 µCi/ml myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.
-
-
Antagonist and Agonist Treatment:
-
The cells are washed with serum-free DMEM and then pre-incubated with various concentrations of the antagonist (e.g., this compound) for 30 minutes at 37°C.
-
Following pre-incubation, the cells are stimulated with a submaximal concentration of LPA (e.g., 1 µM) for 30 minutes.
-
-
Inositol Phosphate Extraction and Measurement:
-
The reaction is terminated by the addition of ice-cold 0.5 M perchloric acid.
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol and glycerophosphoinositol by anion-exchange chromatography using Dowex AG1-X8 columns.
-
The total [³H]inositol phosphates are eluted with 1 M ammonium formate/0.1 M formic acid and quantified by liquid scintillation counting.
-
Cell Migration and Invasion Assays (Boyden Chamber/Transwell Assay)
These assays are critical for evaluating the antagonist's effect on LPA-induced cell motility, a key process in cancer metastasis and fibrosis.
Caption: Workflow for Transwell Assay.
Detailed Methodology:
-
Chamber Preparation:
-
For invasion assays, the upper surface of an 8.0 µm pore size Transwell insert is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the inserts are used without coating.
-
-
Cell Seeding and Treatment:
-
Cancer cells (e.g., MDA-MB-231) are serum-starved overnight.
-
The cells are then trypsinized, washed, and resuspended in serum-free medium containing the desired concentration of the antagonist (e.g., this compound).
-
A suspension of 5 x 10⁴ cells is added to the upper chamber of the Transwell insert.
-
-
Chemotaxis:
-
The lower chamber is filled with medium containing LPA (e.g., 10 µM) as a chemoattractant.
-
The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface are fixed with methanol and stained with a 0.1% crystal violet solution.
-
The number of migrated cells is counted in at least five random microscopic fields per insert.
-
Conclusion
This compound stands as a valuable research tool for the dual inhibition of LPA1 and LPA3. Its advantages are evident in its well-characterized potency and selectivity profile. While more selective LPA1 antagonists like AM095, AM966, and the clinically investigated BMS-986278 exist, this compound's ability to target both LPA1 and LPA3 provides a unique advantage for studying the combined roles of these receptors in various biological systems. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the LPA signaling pathway.
References
Safety Operating Guide
Proper Disposal of Ki16198: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Ki16198, a lysophosphatidic acid (LPA) receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be familiar with its properties and the appropriate disposal protocols. This guide offers a step-by-step approach to managing this compound waste, from initial handling to final disposal.
Key Safety and Handling Information
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate potential for skin, eye, and respiratory irritation. A conservative approach to handling is therefore recommended. Always consult the specific SDS provided by your supplier for the most accurate and detailed information.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If significant dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Protective Clothing: A standard laboratory coat is required.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₅ClN₂O₅S |
| Molecular Weight | 488.98 g/mol |
| CAS Number | 355025-13-7 |
Disposal Workflow
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. The following diagram outlines the recommended workflow.
Detailed Experimental Protocols for Disposal
1. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding the generation of dust. Use non-sparking tools.
-
Solutions: Absorb liquid waste containing this compound with an inert absorbent material (e.g., vermiculite, dry sand).
-
Contaminated Labware: Collect any disposable labware that has come into contact with this compound (e.g., pipette tips, vials) for disposal as chemical waste.
2. Waste Containerization:
-
Place all collected waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The label should include, at a minimum: "Hazardous Waste," the name "this compound," and the approximate quantity.
3. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal documentation is completed accurately.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Handling Protocols for Ki16198
Researchers, scientists, and drug development professionals must exercise caution when handling Ki16198. Adherence to strict safety protocols is essential to minimize potential exposure and ensure a safe laboratory environment. The following information provides a procedural guide for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement.[1] Consider double-gloving for added protection. | To prevent skin contact with the chemical. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles.[1][3] | To protect eyes from splashes and airborne particles. |
| Face Shield | To be worn in addition to safety glasses or goggles, especially when there is a significant splash risk. | To provide full-face protection from splashes. | |
| Body Protection | Laboratory Coat | Standard lab coat. A flame-resistant coat should be considered if working with flammable solvents. | To protect skin and personal clothing from contamination. |
| General Attire | Long Pants and Closed-Toe Shoes | Clothing that fully covers the legs and shoes that cover the entire foot are mandatory. | To protect the lower body and feet from spills and injuries. |
Experimental Protocols: Handling and Disposal of this compound
The following step-by-step procedures outline the safe handling and disposal of this compound in a laboratory setting.
1. Preparation:
-
Ensure all necessary personal protective equipment is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form or preparing solutions.
-
Have an emergency plan in place and ensure that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Clearly label all containers with the chemical name and any known hazards.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
In case of a spill, follow established laboratory procedures for chemical spill cleanup.
3. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, should be considered hazardous waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
